Regorafenib Hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3.ClH/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSWJKPZXNIVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735346 | |
| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835621-07-3 | |
| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835621-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-(((4-Chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-N-methylpyridine-2-carboxamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835621073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Regorafenib Hydrochloride: A Multi-pronged Attack on Colorectal Cancer
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib hydrochloride, an oral multi-kinase inhibitor, has emerged as a significant therapeutic agent in the management of metastatic colorectal cancer (mCRC). Its efficacy stems from a multi-pronged mechanism of action that simultaneously targets key pathways involved in tumor angiogenesis, oncogenesis, metastasis, and the tumor microenvironment. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of regorafenib in colorectal cancer, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Introduction
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, with metastatic disease posing a significant clinical challenge.[1] The development of targeted therapies has revolutionized the treatment landscape for mCRC. Regorafenib (Stivarga®) is a small molecule inhibitor that has demonstrated a survival benefit in patients with mCRC who have progressed on standard therapies.[2][3] This guide delves into the intricate molecular mechanisms through which regorafenib exerts its anti-tumor effects.
Multi-Kinase Inhibition Profile of Regorafenib
Regorafenib's therapeutic efficacy is attributed to its ability to inhibit a broad spectrum of protein kinases that are crucial for tumor growth and survival. These targets can be broadly categorized into those involved in angiogenesis, oncogenesis, and the tumor microenvironment.
Inhibition of Angiogenic Kinases
A hallmark of regorafenib's mechanism is its potent anti-angiogenic activity. It achieves this by targeting key receptor tyrosine kinases (RTKs) that drive the formation of new blood vessels, a process essential for tumor growth and metastasis.[4]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Regorafenib inhibits VEGFR1, VEGFR2, and VEGFR3, thereby blocking the signaling cascade initiated by VEGF.[5] This disruption hampers endothelial cell proliferation, migration, and survival, leading to a reduction in tumor vascularization.[6]
-
Tyrosine Kinase with Immunoglobulin and EGF-like Domains 2 (TIE2): By inhibiting TIE2, the receptor for angiopoietins, regorafenib further destabilizes tumor vasculature.[5]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFR-β disrupts the recruitment of pericytes, which are essential for the maturation and stability of blood vessels.[7]
-
Fibroblast Growth Factor Receptor (FGFR): Targeting FGFR1 helps to overcome resistance mechanisms to anti-VEGF therapies.[5]
Inhibition of Oncogenic Kinases
Regorafenib directly targets kinases that are integral to oncogenic signaling pathways, thereby inhibiting cancer cell proliferation and survival.
-
RAF Kinases: Regorafenib inhibits both wild-type BRAF and the mutated BRAFV600E, as well as CRAF (RAF-1).[4] This blockade of the RAF/MEK/ERK signaling pathway is a cornerstone of its anti-proliferative effect.
-
KIT and RET: Inhibition of these proto-oncogenic RTKs further contributes to the suppression of tumor growth.[7]
Modulation of the Tumor Microenvironment
Regorafenib also exerts its influence on the complex ecosystem of the tumor microenvironment.
-
Colony-Stimulating Factor 1 Receptor (CSF1R): By inhibiting CSF1R, regorafenib can modulate the activity of tumor-associated macrophages (TAMs), which are known to promote tumor progression, angiogenesis, and immune suppression.[5][8]
Signaling Pathways Targeted by Regorafenib
The multi-kinase inhibitory action of regorafenib translates into the modulation of several critical intracellular signaling cascades.
RAF/MEK/ERK Pathway
By directly inhibiting RAF kinases, regorafenib effectively shuts down the RAF/MEK/ERK (MAPK) pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival. Inhibition of this cascade leads to cell cycle arrest and apoptosis.
PI3K/AKT Pathway
While not a direct inhibitor of PI3K or AKT, regorafenib's inhibition of upstream RTKs can lead to a downstream reduction in the activity of the PI3K/AKT pathway, another crucial survival pathway in cancer cells.
Induction of Apoptosis via PUMA
Regorafenib has been shown to induce apoptosis in colorectal cancer cells through the upregulation of the pro-apoptotic protein p53 Upregulated Modulator of Apoptosis (PUMA).[9][10] This induction appears to be independent of p53 status and is mediated through the inhibition of the ERK pathway and activation of GSK3β, leading to the activation of the NF-κB pathway which in turn transcriptionally upregulates PUMA.[9]
Quantitative Data
The multi-kinase inhibitory activity of regorafenib has been quantified in numerous preclinical studies. The following tables summarize key IC50 values.
Table 1: In Vitro Biochemical/Cellular IC50 Values of Regorafenib for Key Kinase Targets
| Kinase Target | Assay Type | IC50 (nM) | Reference(s) |
| VEGFR1 | Cell-free | 13 | [11] |
| VEGFR2 | Cell-free | 4.2 | [11] |
| VEGFR3 | Cell-free | 46 | [11] |
| TIE2 | HTRF Assay | - | [11] |
| PDGFR-β | Cell-free | 22 | [11] |
| FGFR1 | Cell-free | - | |
| KIT | Cell-free | 7 | [11] |
| RET | Cell-free | 1.5 | [11] |
| BRAF | Cell-free | 28 | |
| BRAFV600E | Cell-free | 19 | |
| CRAF (RAF-1) | Cell-free | 2.5 | [11] |
| CSF1R | Biochemical | 13-27 (Kd) |
Table 2: In Vitro Proliferation IC50 Values of Regorafenib in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference(s) |
| HCT-116 | 3 | [12] |
| SW1116 | 7 | [12] |
| LS-1034 | 7 | [12] |
| SW480 | 5.5 | [12] |
| Caco-2 | 5 | [12] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of regorafenib's mechanism of action.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Principle: To measure the ability of regorafenib to inhibit the enzymatic activity of a specific kinase.
-
Methodology:
-
Recombinant kinase domains (e.g., VEGFR2, RAF-1) are used.[13]
-
Assays are typically performed in a buffer containing ATP and a specific substrate for the kinase.
-
Regorafenib at various concentrations is pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of ATP.
-
The amount of phosphorylated substrate is quantified, often using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric assays.[11]
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay (Crystal Violet Method)
-
Principle: To assess the effect of regorafenib on the proliferation and survival of colorectal cancer cells.
-
Methodology:
-
Colorectal cancer cell lines (e.g., HCT-116, SW480) are seeded in 96-well plates and allowed to adhere overnight.[12]
-
The cells are then treated with a range of regorafenib concentrations for a specified period (e.g., 72 hours).[12]
-
After treatment, the medium is removed, and the cells are fixed with a solution like 1% glutaraldehyde.[12]
-
The fixed cells are stained with a 0.1% crystal violet solution, which stains the DNA of adherent cells.[12]
-
After washing to remove excess stain, the bound crystal violet is solubilized.
-
The absorbance is measured at approximately 570 nm, which is proportional to the number of viable cells.[14][15]
-
Western Blot Analysis for Signaling Pathway Modulation
-
Principle: To detect changes in the phosphorylation status and expression levels of key proteins in signaling pathways (e.g., p-ERK, p-AKT, PUMA) following regorafenib treatment.
-
Methodology:
-
Colorectal cancer cells are treated with regorafenib for a specified time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a method like the Bradford assay.
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-ERK, anti-PUMA, anti-β-actin).[9]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Band intensities are quantified to determine changes in protein levels.
-
In Vivo Orthotopic Colorectal Cancer Model
-
Principle: To evaluate the anti-tumor and anti-metastatic efficacy of regorafenib in a more clinically relevant animal model.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are used.
-
Colorectal cancer cells (e.g., luciferase-expressing HCT-116 or CT26) are surgically implanted into the cecal wall of the mice.[12][16]
-
Tumor growth is monitored non-invasively using methods like high-resolution ultrasound or bioluminescence imaging (for luciferase-expressing cells).[17][18]
-
Once tumors are established, mice are treated with regorafenib (e.g., 30 mg/kg daily by oral gavage) or a vehicle control.[19]
-
Primary tumor volume and the development of metastases (e.g., in the liver) are monitored over time.[17]
-
At the end of the study, tumors and organs are harvested for further analysis, such as immunohistochemistry.
-
Immunohistochemistry (IHC)
-
Principle: To visualize the expression and localization of specific proteins within the tumor tissue.
-
Methodology:
-
Tumor tissues are fixed in formalin and embedded in paraffin.
-
Thin sections of the tissue are cut and mounted on slides.
-
The sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the target epitopes (e.g., heat-induced epitope retrieval in a citrate buffer).[20]
-
Endogenous peroxidase activity is blocked.
-
The sections are incubated with primary antibodies against markers of interest, such as CD31 (for endothelial cells to assess microvessel density) and Ki-67 (a marker of proliferation).[5][21]
-
A secondary antibody conjugated to an enzyme is applied.
-
The signal is developed using a chromogenic substrate, resulting in a colored precipitate at the site of the antigen.
-
The sections are counterstained (e.g., with hematoxylin) and mounted.
-
Staining is visualized and quantified under a microscope.
-
Conclusion
This compound's mechanism of action in colorectal cancer is a paradigm of multi-targeted therapy. By concurrently inhibiting key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, it effectively disrupts the complex network of signaling pathways that drive tumor progression. This in-depth guide provides a foundational understanding of these mechanisms for researchers and drug development professionals, offering insights that can inform further research and the development of novel therapeutic strategies. The provided experimental protocols serve as a practical resource for the preclinical evaluation of anti-cancer agents.
References
- 1. Regorafenib plus best supportive care versus placebo plus best supportive care in Asian patients with previously treated metastatic colorectal cancer (CONCUR): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods for restoration of ki67 antigenicity in aged paraffin tissue blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring Cell Death in Regorafenib-Treated Experimental Colon Carcinomas Using Annexin-Based Optical Fluorescence Imaging Validated by Perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Bioluminescence-Based Monitoring of Liver Metastases from Colorectal Cancer: An Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncology.labcorp.com [oncology.labcorp.com]
- 19. Regorafenib inhibits growth, angiogenesis, and metastasis in a highly aggressive, orthotopic colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. researchgate.net [researchgate.net]
Regorafenib's Target Kinase Profile in Hepatocellular Carcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib (Stivarga®) is an oral multikinase inhibitor that has emerged as a critical second-line therapy for patients with hepatocellular carcinoma (HCC) who have progressed on sorafenib treatment.[1] Its efficacy stems from its ability to target a broad spectrum of kinases involved in key pathways of cancer progression: angiogenesis, oncogenesis, and the tumor microenvironment.[2][3] This technical guide provides a comprehensive overview of regorafenib's kinase target profile in HCC, complete with quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates.
Mechanism of Action
Regorafenib is structurally similar to sorafenib, with the addition of a fluorine atom to the central phenyl ring. This seemingly minor modification results in a wider kinase inhibitory profile.[2] The drug exerts its anti-tumor effects through a multi-pronged approach by inhibiting various receptor tyrosine kinases (RTKs) and intracellular signaling kinases.[4][5][6] This broad-spectrum inhibition disrupts critical cellular processes that drive tumor growth, vascularization, and metastasis in HCC.[3]
Target Kinase Profile of Regorafenib
Regorafenib's potency against a range of kinases has been quantified in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of regorafenib against key kinases implicated in HCC pathogenesis.
Table 1: In Vitro Biochemical/Cell-Free Kinase Inhibition by Regorafenib
| Kinase Target | IC50 (nM) | Pathway Association |
| VEGFR1 | 13 | Angiogenesis |
| VEGFR2 | 4.2 | Angiogenesis |
| VEGFR3 | 46 | Angiogenesis, Lymphangiogenesis |
| PDGFRβ | 22 | Angiogenesis, Stromal Regulation |
| c-KIT | 7 | Oncogenesis |
| RET | 1.5 | Oncogenesis |
| RAF-1 | 2.5 | Oncogenesis (MAPK Pathway) |
| B-RAF | 28 | Oncogenesis (MAPK Pathway) |
| B-RAF (V600E) | 19 | Oncogenesis (MAPK Pathway) |
Data compiled from multiple sources.[4][7][8]
Table 2: Cellular Kinase Phosphorylation Inhibition by Regorafenib
| Kinase Target | Cell Line/System | IC50 (nM) |
| VEGFR2 | NIH-3T3/VEGFR2 | 3 |
| TIE2 | CHO-TIE2 | 31 |
| PDGFRβ | HAoSMC | 90 |
| KIT (K642E) | - | ~20 |
| RET (C634W) | - | ~10 |
Data compiled from multiple sources.[4][8]
Table 3: IC50 Values of Regorafenib in Human HCC Cell Lines
| HCC Cell Line | IC50 (µM) |
| Huh-7 | 6.84 |
| Hep3B | 7.31 |
| SMMC-7721 | 8.52 |
| MHCC97H | 9.15 |
| HepG2 | 10.28 |
Data from a study on sphingosine kinase 2's role in regorafenib resistance.[9]
Key Signaling Pathways Targeted by Regorafenib in HCC
Regorafenib's therapeutic efficacy in HCC is attributed to its simultaneous inhibition of multiple signaling pathways crucial for tumor progression.
Angiogenesis
Tumor growth is highly dependent on the formation of new blood vessels, a process known as angiogenesis. Regorafenib is a potent inhibitor of this pathway by targeting key angiogenic RTKs.
-
VEGFR Signaling: By inhibiting VEGFR1, VEGFR2, and VEGFR3, regorafenib blocks the downstream signaling cascades initiated by vascular endothelial growth factor (VEGF), a key driver of angiogenesis.[4][5]
-
TIE2 Signaling: Regorafenib also targets the angiopoietin receptor TIE2, which is crucial for the maturation and stability of blood vessels.[2]
-
PDGFR and FGFR Signaling: Inhibition of platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR) further contributes to the anti-angiogenic effect by targeting stromal and endothelial cells.[2]
Oncogenesis
Regorafenib directly targets oncogenic kinases that drive the proliferation and survival of HCC cells.
-
RAF/MEK/ERK (MAPK) Pathway: Regorafenib inhibits RAF-1 and B-RAF, key kinases in the MAPK signaling cascade.[4] This pathway is frequently dysregulated in HCC and plays a central role in cell proliferation, differentiation, and survival.[10]
-
Oncogenic RTKs: The drug also inhibits the activity of other oncogenic RTKs such as c-KIT and RET, which can be aberrantly activated in HCC.[4]
Tumor Microenvironment
The tumor microenvironment (TME) plays a crucial role in HCC progression and immune evasion. Regorafenib has been shown to modulate the TME, contributing to its anti-tumor activity.
-
Immune Modulation: Regorafenib can induce M1 macrophage polarization and increase the proliferation and activation of CD8+ T cells, thereby enhancing anti-tumor immunity.[2][3]
-
Stromal Inhibition: By targeting PDGFR and FGFR, regorafenib can affect stromal cells within the TME, further disrupting the supportive network for tumor growth.[2]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of regorafenib in HCC.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of regorafenib on the enzymatic activity of specific kinases.
-
Methodology:
-
Recombinant kinase domains (e.g., VEGFR2, PDGFRβ, RAF-1) are used in a cell-free assay format.[8]
-
The assay typically involves the kinase, a specific substrate (e.g., a peptide), and ATP.
-
Regorafenib is added at various concentrations.
-
The kinase reaction is initiated, and the phosphorylation of the substrate is measured. This can be done using methods like homogeneous time-resolved fluorescence (HTRF) or by detecting the incorporation of radiolabeled ATP.[8]
-
The IC50 value is calculated as the concentration of regorafenib that inhibits 50% of the kinase activity.
-
Cell Proliferation Assay (CCK-8/MTT)
-
Objective: To assess the effect of regorafenib on the viability and proliferation of HCC cell lines.
-
Methodology:
-
HCC cells (e.g., Huh-7, HepG2) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[11][12]
-
The cells are then treated with various concentrations of regorafenib or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of WST-8 (for CCK-8) or MTT is added to each well.[11][12][13]
-
Viable cells with active dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.[11][12]
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 for cell proliferation can be determined.
-
Western Blot Analysis
-
Objective: To investigate the effect of regorafenib on the phosphorylation status and expression levels of proteins in key signaling pathways (e.g., MAPK pathway).
-
Methodology:
-
HCC cells are treated with regorafenib at desired concentrations for a specific duration.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, β-actin as a loading control).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of regorafenib in a living organism.
-
Methodology:
-
Human HCC cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).[2][5][6][10]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Regorafenib is administered orally, typically at doses ranging from 10 to 30 mg/kg/day.[2][5][10]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and can be used for further analysis such as immunohistochemistry (for markers like Ki-67 for proliferation and CD31 for angiogenesis) or western blotting.[5]
-
Clinical Significance: The RESORCE Trial
The clinical relevance of regorafenib's kinase inhibition profile in HCC was firmly established in the Phase III RESORCE (REgorafenib after SORafenib in patients with hepatoCEllular carcinoma) trial.[1][15][16][17]
-
Study Design: A randomized, double-blind, placebo-controlled trial involving 573 patients with HCC who had progressed on sorafenib therapy.[15][17]
-
Primary Endpoint: Overall survival (OS).[15]
-
Key Findings: Regorafenib significantly improved median OS to 10.6 months compared to 7.8 months with placebo.[15] The trial also demonstrated significant improvements in progression-free survival, time to progression, and disease control rate.[15]
Conclusion
Regorafenib's broad-spectrum inhibition of key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment provides a strong rationale for its efficacy in hepatocellular carcinoma. The quantitative data from preclinical studies, supported by the robust clinical evidence from the RESORCE trial, solidify its role as a valuable therapeutic option for patients who have progressed on first-line therapy. A thorough understanding of its target kinase profile and mechanism of action is essential for researchers and clinicians working to further advance the treatment of this challenging disease.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. apexbt.com [apexbt.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. ptglab.com [ptglab.com]
- 14. Regorafenib: an evidence-based review of its potential in patients with advanced liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. baranpharma.com [baranpharma.com]
- 16. Efficacy Data in RESORCE Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 17. Regorafenib for patients with hepatocellular carcinoma who progressed on sorafenib treatment (RESORCE): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Regorafenib Hydrochloride: A Technical Guide
Regorafenib, marketed under the brand name Stivarga®, is an oral multi-kinase inhibitor developed by Bayer for the treatment of various cancers.[1] It is a crucial therapeutic option for patients with metastatic colorectal cancer (mCRC), advanced gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC) who have progressed on prior therapies.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical development of Regorafenib Hydrochloride, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The development of Regorafenib was driven by the need for effective treatments for cancers that have become resistant to standard therapies. The rationale was to design a small molecule inhibitor that could simultaneously target multiple signaling pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and the tumor microenvironment.[4][5][6] Regorafenib was selected based on its unique kinase inhibition profile, which encompasses a broad range of kinases crucial for cancer progression.[4]
Mechanism of Action
Regorafenib functions as a multi-kinase inhibitor, targeting several key protein kinases involved in various aspects of cancer biology.[6][7] Its anti-cancer effects are mediated through the inhibition of:
-
Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2). By blocking these receptors, Regorafenib inhibits the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.[5][8][9]
-
Oncogenic Kinases: KIT, RET, and BRAF, which are involved in tumor cell proliferation and survival.[4][5]
-
Stromal and Metastatic Kinases: Platelet-Derived Growth Factor Receptor (PDGFR)-β and Fibroblast Growth Factor Receptor (FGFR), which play a role in the tumor microenvironment and metastasis.[4][9]
The simultaneous inhibition of these pathways leads to a comprehensive anti-tumor effect, including the suppression of tumor cell proliferation, induction of apoptosis (programmed cell death), and prevention of metastasis.[4][5]
Synthesis of this compound
Several synthetic routes for Regorafenib have been reported.[10][11][12] A common approach involves the formation of a diaryl ether linkage followed by the construction of the urea moiety. The final step typically involves the conversion of the free base to the hydrochloride salt to improve its pharmaceutical properties.
Experimental Protocol: Synthesis of Regorafenib
A representative synthesis of Regorafenib is outlined below.[12][13]
Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)
-
To a reaction vessel, add 4-amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide.
-
Add a suitable solvent (e.g., DMF) and a base (e.g., anhydrous potassium carbonate).
-
Heat the reaction mixture (e.g., to 80-110°C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and perform an aqueous workup.
-
Purify the product by crystallization or column chromatography to yield Intermediate I.
Step 2: Synthesis of Regorafenib (Free Base)
-
Dissolve Intermediate I in a suitable solvent (e.g., THF).
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product to obtain Regorafenib free base.
Step 3: Preparation of this compound
-
Dissolve the Regorafenib free base in an appropriate solvent (e.g., anhydrous tetrahydrofuran).[14]
-
Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) in excess.[14]
-
Concentrate the resulting solution under reduced pressure to obtain the crude hydrochloride salt.[14]
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to yield pure this compound.[14]
Preclinical and Clinical Development
Preclinical Studies
Preclinical studies demonstrated the potent anti-tumor activity of Regorafenib in various cancer models.[8] In vitro assays showed that Regorafenib inhibits a range of kinases at nanomolar concentrations.[15][16] In vivo studies using tumor xenograft models confirmed its ability to inhibit tumor growth and metastasis.[7][8][17]
Table 1: Kinase Inhibition Profile of Regorafenib
| Kinase Target | IC50 (nM) |
| VEGFR1 | 13[15] |
| VEGFR2 (murine) | 4.2[15] |
| VEGFR3 (murine) | 46[15] |
| PDGFRβ | 22[15] |
| c-KIT | 7[15] |
| RET | 1.5[15] |
| Raf-1 | 2.5[15] |
| B-Raf | 69[16] |
Table 2: Summary of Preclinical Efficacy of Regorafenib in a Syngenic Orthotopic H129 Mouse Model
| Treatment Group | Median Survival Time (days) | p-value (vs. vehicle) |
| Regorafenib (10 mg/kg) | 36 | 0.0269[3] |
| Vehicle | 27 | N/A |
| Untreated | 28 | N/A |
Clinical Trials
The efficacy and safety of Regorafenib have been established in several large-scale clinical trials. The pivotal Phase III CORRECT trial evaluated Regorafenib in patients with metastatic colorectal cancer who had progressed after standard therapies.[18]
Table 3: Efficacy of Regorafenib in the CORRECT Phase III Trial [18]
| Endpoint | Regorafenib (n=505) | Placebo (n=255) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 6.4 months | 5.0 months | 0.77 (0.64–0.94) | 0.0052 |
| Median Progression-Free Survival | 1.9 months | 1.7 months | 0.49 (0.42–0.58) | <0.0001 |
Table 4: Common Grade 3 or Higher Adverse Events in the CORRECT Trial [18]
| Adverse Event | Regorafenib (n=500) | Placebo (n=253) |
| Hand-foot skin reaction | 17% | <1% |
| Fatigue | 10% | 5% |
| Diarrhea | 7% | 1% |
| Hypertension | 7% | <1% |
| Rash or desquamation | 6% | <1% |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Regorafenib or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72-96 hours).[15]
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Study
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer Regorafenib (e.g., 10-30 mg/kg/day) or vehicle control orally.[17]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker assessment).
Clinical Trial Protocol Outline (based on the CORRECT trial) [18]
-
Study Design: International, multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.
-
Patient Population: Patients with metastatic colorectal cancer who have progressed on standard therapies.
-
Inclusion Criteria: Documented metastatic colorectal cancer, progression on or within 3 months of last standard therapy, ECOG performance status of 0 or 1.[19]
-
Exclusion Criteria: Uncontrolled hypertension, prior treatment with Regorafenib.[20]
-
Treatment Arms:
-
Regorafenib (160 mg orally once daily for the first 3 weeks of each 4-week cycle) plus best supportive care.
-
Placebo plus best supportive care.
-
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival, overall response rate, disease control rate, safety, and quality of life.
References
- 1. Regorafenib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Regorafenib - NCI [dctd.cancer.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 7. Regorafenib: Uses, Mechanism of Action and Side effects_Chemicalbook [chemicalbook.com]
- 8. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 10. medkoo.com [medkoo.com]
- 11. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 14. Regorafenib (Hydrochloride) synthesis - chemicalbook [chemicalbook.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. bccancer.bc.ca [bccancer.bc.ca]
Regorafenib's In Vitro Inhibition of Key Oncogenic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Regorafenib is an oral multi-kinase inhibitor that has demonstrated significant anti-tumor activity in various cancer models. This technical guide provides an in-depth overview of the in vitro mechanisms of action of Regorafenib, focusing on its inhibition of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this potent anti-cancer agent.
Core Mechanism of Action
In vitro studies have established that Regorafenib targets several key families of kinases, thereby disrupting multiple signaling cascades essential for cancer cell survival and proliferation. Its primary modes of action include the inhibition of angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs) as well as downstream intracellular signaling kinases.[1][2][3] This multi-targeted approach contributes to its broad-spectrum anti-tumor effects observed in preclinical studies.[1][3]
Inhibition of Angiogenic and Stromal Kinase Pathways
A primary mechanism of Regorafenib is its potent inhibition of kinases involved in angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[3]
VEGFR Signaling Pathway
Regorafenib effectively targets Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR1, VEGFR2, and VEGFR3.[4][5][6] By binding to these receptors, Regorafenib blocks the downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are critical for endothelial cell proliferation, migration, and survival.[7][8] In vitro assays have demonstrated that Regorafenib inhibits VEGF-stimulated autophosphorylation of VEGFR2 and VEGFR3 in human umbilical vein endothelial cells (HUVECs) and lymphatic endothelial cells (LECs), respectively.[7]
PDGFR and FGFR Signaling Pathways
Regorafenib also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR).[4][9][10] Inhibition of PDGFR-β, which is crucial for the recruitment of pericytes and smooth muscle cells to stabilize newly formed blood vessels, further contributes to the anti-angiogenic effect of Regorafenib.[4] Studies have shown that Regorafenib suppresses PDGFR-β autophosphorylation in response to PDGF-BB stimulation.[4] Furthermore, Regorafenib has been found to inhibit FGFR signaling, and FGFR2 amplification has been identified as a potential biomarker for sensitivity to the drug in gastric and colorectal cancers.[9][10] In FGFR2-amplified cells, Regorafenib effectively inhibits the phosphorylation of FGFR2 and its downstream signaling molecules.[9][10]
Inhibition of Oncogenic Kinase Pathways
In addition to its anti-angiogenic effects, Regorafenib directly targets oncogenic pathways that drive tumor cell proliferation and survival.
RAF/MEK/ERK (MAPK) Signaling Pathway
The RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that regulates cell growth, differentiation, and survival. Regorafenib is a potent inhibitor of both wild-type and mutant BRAF, as well as c-RAF (RAF-1).[11][12] By blocking RAF kinases, Regorafenib prevents the phosphorylation of MEK and subsequently ERK, leading to a reduction in the transcription of genes involved in cell proliferation.[7][13] In vitro studies have demonstrated that Regorafenib reduces the levels of phosphorylated ERK (pERK) in various cancer cell lines.[7]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical intracellular signaling pathway that promotes cell growth, survival, and proliferation. While some studies suggest Regorafenib's effect on the PI3K/AKT pathway may be less direct than its impact on the MAPK pathway, evidence indicates that it can inhibit the phosphorylation of AKT in certain cellular contexts, such as in lymphatic endothelial cells and neuroblastoma cells.[11][14][15] The inhibition of upstream RTKs like VEGFR, PDGFR, and FGFR by Regorafenib can lead to reduced activation of the PI3K/AKT pathway.[16][17]
Other Key Kinase Targets
In vitro biochemical assays have identified several other important kinases that are inhibited by Regorafenib, including:
-
c-KIT: A receptor tyrosine kinase involved in the development of several types of cancer, including gastrointestinal stromal tumors (GIST).[11][12]
-
RET: A receptor tyrosine kinase implicated in certain types of thyroid and lung cancer.[11][12]
-
TIE2: An angiopoietin receptor that plays a role in vascular stabilization and angiogenesis.[11][12]
Quantitative Data: In Vitro Inhibitory Activity
The potency of Regorafenib against various kinases and its anti-proliferative effects in different cell lines have been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Regorafenib IC50 Values for Kinase Inhibition (Cell-Free Assays)
| Target Kinase | IC50 (nM) | Reference(s) |
| VEGFR1 | 13 | [4][5][18][19][20] |
| VEGFR2 | 4.2 | [4][5][18][19][20] |
| VEGFR3 | 46 | [4][5][18][19][20] |
| PDGFR-β | 22 | [4][5][18][19][20] |
| c-KIT | 7 | [4][5][18][19][20] |
| RET | 1.5 | [4][5][18][19][20] |
| RAF-1 | 2.5 | [4][5][18][19][20] |
| BRAF | 28 | [18] |
| BRAFV600E | 19-69 | [11][18] |
| TIE2 | 31 | [5][11] |
| FGFR1 | 202 | [11] |
Table 2: Regorafenib IC50 Values for Inhibition of Cellular Processes
| Cell Line/Process | Assay Type | IC50 (nM) | Reference(s) |
| VEGF-stimulated HUVEC Proliferation | Proliferation Assay | ~3 | [4][11] |
| FGF2-stimulated HUVEC Proliferation | Proliferation Assay | 127 | [4][11] |
| PDGF-BB-stimulated HAoSMC Proliferation | Proliferation Assay | 146 | [4][11] |
| VEGFR2 Autophosphorylation (NIH-3T3 cells) | Western Blot | 3 | [4][5] |
| PDGFR-β Autophosphorylation (HAoSMCs) | Western Blot | 90 | [4][5] |
| Human Colon Cancer Cell Lines (Panel of 19) | Proliferation Assay | 2,600 - 10,000 | [7] |
| SW620 (Colorectal Cancer) | Proliferation Assay | 970 - 3,270 | [11] |
| Colo-205 (Colorectal Cancer) | Proliferation Assay | 970 - 3,270 | [11] |
| HCT116 (Colorectal Cancer) | Proliferation Assay | 3,000 - 6,000 | [21] |
| HT29 (Colorectal Cancer) | Proliferation Assay | 3,000 - 6,000 | [21] |
| Bladder Cancer (TSGH 8301) | MTT Assay | 10,000 - 50,000 (µM) | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are generalized protocols for key experiments cited in the literature on Regorafenib.
Cell Viability and Proliferation Assays
1. MTT Assay:
-
Principle: Measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Regorafenib or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Crystal Violet Assay:
-
Principle: Stains the DNA of adherent cells, providing a measure of cell number.
-
Protocol:
-
Seed cells in 96-well plates and treat with Regorafenib as described for the MTT assay.[23]
-
After treatment, remove the medium and gently wash the cells with PBS.[23]
-
Fix the cells with a fixing solution (e.g., 1% glutaraldehyde) for 15 minutes.[23]
-
Stain the cells with 0.1% crystal violet solution for 30 minutes.[23]
-
Wash away the excess stain with water and allow the plates to dry.
-
Solubilize the stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm).
-
Western Blotting for Protein Phosphorylation
-
Principle: Detects specific proteins in a sample and can be used to assess their phosphorylation state, which is indicative of pathway activation.
-
Protocol:
-
Culture cells to a suitable confluency and serum-starve them if necessary.
-
Pre-treat cells with various concentrations of Regorafenib for a specified time.
-
Stimulate the cells with a growth factor (e.g., VEGF, FGF) if investigating receptor tyrosine kinase inhibition.[7]
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK, anti-p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Cell Migration and Invasion Assays
1. Scratch (Wound Healing) Assay:
-
Principle: Measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Protocol:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells.
-
Add fresh medium containing various concentrations of Regorafenib or vehicle control.
-
Image the scratch at time zero and at subsequent time points (e.g., 24, 48 hours).
-
Measure the closure of the scratch over time to quantify cell migration.[7]
-
2. Transwell Invasion Assay:
-
Principle: Assesses the ability of cells to invade through a basement membrane matrix.
-
Protocol:
-
Coat the upper chamber of a Transwell insert (with a porous membrane) with a basement membrane extract (e.g., Matrigel).[22]
-
Seed cells in serum-free medium containing Regorafenib or vehicle control in the upper chamber.[22]
-
Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
-
Experimental Workflow Visualization
The following diagram illustrates a typical in vitro experimental workflow for evaluating the effects of Regorafenib on a cancer cell line.
This technical guide provides a comprehensive summary of the in vitro signaling pathway inhibition by Regorafenib, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers working to further elucidate the mechanisms of this important anti-cancer agent and to develop novel therapeutic strategies.
References
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FGFR2 amplification is predictive of sensitivity to regorafenib in gastric and colorectal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR2 amplification is predictive of sensitivity to regorafenib in gastric and colorectal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer [frontiersin.org]
- 14. Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Regorafenib on P2X7 Receptor Expression and Different Oncogenic Signaling Pathways in a Human Breast Cancer Cell Line: A Potential of New Insight of the Antitumor Effects of Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. altmeyers.org [altmeyers.org]
- 19. selleckchem.com [selleckchem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. oncotarget.com [oncotarget.com]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Regorafenib: A Multi-Kinase Inhibitor Reshaping the Tumor Microenvironment and Angiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Regorafenib is an oral multi-kinase inhibitor that has demonstrated efficacy in various malignancies, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2] Its mechanism of action is complex, extending beyond direct tumor cell cytotoxicity to profoundly modulate the tumor microenvironment (TME) and inhibit tumor angiogenesis.[3][4] Regorafenib targets a broad spectrum of kinases involved in oncogenesis, tumor vascularization, and immune regulation.[2][5] This guide provides a detailed technical overview of regorafenib's effects, focusing on its impact on angiogenesis and the cellular and signaling components of the TME, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Multi-Kinase Inhibition
Regorafenib and its active metabolites, M-2 and M-5, inhibit a wide array of membrane-bound and intracellular kinases.[2] This broad-spectrum activity is central to its efficacy, particularly in overcoming resistance mechanisms that plague more selective inhibitors.[3][6]
Key Kinase Targets of Regorafenib: [1][2][5]
-
Angiogenic and Stromal Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Tyrosine kinase with immunoglobulin and EGF homology domains (TIE2), Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β), Fibroblast Growth Factor Receptors (FGFR1, FGFR2).
-
Oncogenic Kinases: KIT, RET, RAF-1, BRAF, BRAFV600E.
-
Immunomodulatory Kinases: Colony-Stimulating Factor 1 Receptor (CSF1R).
Impact on Tumor Angiogenesis
Regorafenib exerts potent anti-angiogenic effects by simultaneously blocking multiple critical signaling pathways required for the formation of new blood vessels.[4][6]
Dual Blockade of VEGFR and TIE2 Signaling
The vascular endothelial growth factor (VEGF) pathway is a primary driver of tumor angiogenesis.[7] Regorafenib directly inhibits VEGFR1, 2, and 3, thereby hampering the formation of new blood vessels and starving tumors of essential nutrients and oxygen.[1]
Unlike many other anti-angiogenic agents, regorafenib also targets TIE2, the receptor for angiopoietins.[3][8] The ANG-TIE2 axis is crucial for vessel maturation and stability. In the tumor context, angiopoietin-2 (ANG2) often acts as a TIE2 antagonist, promoting vascular destabilization and leakage.[3] By inhibiting TIE2, regorafenib disrupts this process, leading to a "normalization" of the tumor vasculature. This dual blockade of VEGFR and TIE2 results in a more comprehensive and sustained anti-angiogenic effect.[3][9]
// Ligand to Receptor connections VEGF_A -> VEGFR2; VEGF_C -> VEGFR3; ANG1_2 -> TIE2; PDGF -> PDGFR; FGF -> FGFR;
// Receptor to Downstream connections VEGFR2 -> Proliferation; VEGFR2 -> Migration; VEGFR3 -> Migration [label="Lymphangiogenesis"]; TIE2 -> Survival [label="Vessel Maturation"]; PDGFR -> Proliferation [label="Pericyte Recruitment"]; FGFR -> Proliferation; VEGFR2 -> Permeability;
// Regorafenib Inhibition Regorafenib -> VEGFR2 [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; Regorafenib -> VEGFR3 [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; Regorafenib -> TIE2 [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; Regorafenib -> PDGFR [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; Regorafenib -> FGFR [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; }
Caption: Regorafenib's multi-target inhibition of key angiogenic receptor tyrosine kinases.
Quantitative Effects on Tumor Vasculature
Preclinical studies have quantified the potent anti-angiogenic activity of regorafenib.
| Parameter | Model System | Treatment | Result | Citation |
| Angiogenic Growth | Human Neuroendocrine Tumors (in vitro HTAM) | Regorafenib [1100 nM] | 59% inhibition of angiogenic growth | [10] |
| Overall Angiogenic Response | Human Neuroendocrine Tumors (in vitro HTAM) | Regorafenib [1100 nM] | 44.5% inhibition of overall response | [10] |
| Tumor Growth | Murine CT26 Colon Cancer (Orthotopic) | Regorafenib (30 mg/kg/day) | Complete suppression of tumor growth | [11] |
| Liver Metastasis | Murine CT26 Colon Cancer (Orthotopic) | Regorafenib (30 mg/kg/day) | Complete prevention of liver metastases | [11] |
| Macrophage Infiltration | Murine CT26 Colon Cancer (Orthotopic) | Regorafenib | 3.9-fold reduction in F4/80+ macrophages | [12] |
| VEGFR2 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Regorafenib | Inhibition of VEGF-A stimulated p-VEGFR2 | [13] |
| VEGFR3 Phosphorylation | Lymphatic Endothelial Cells (LECs) | Regorafenib | Inhibition of VEGF-C stimulated p-VEGFR3 | [13] |
Remodeling the Tumor Microenvironment (TME)
Regorafenib's efficacy is significantly enhanced by its ability to modulate the immunosuppressive TME, transforming it into a more immune-permissive state.[3][14]
Repolarization of Tumor-Associated Macrophages (TAMs)
TAMs are a key component of the TME, often promoting tumor growth, angiogenesis, and immunosuppression, particularly when polarized towards an M2-like phenotype.[14] Regorafenib has been shown to:
-
Reduce TAM Infiltration: It significantly decreases the overall number of TAMs within the tumor, partly by inhibiting the CSF1R and ANG2/TIE2 pathways, which are involved in macrophage recruitment.[12][14][15] In a colon cancer model, regorafenib reduced macrophage infiltration more effectively than a selective VEGFR2 inhibitor.[12]
-
Promote M1 Polarization: Regorafenib induces a shift from the pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[8][16][17] This is achieved, in part, by suppressing the p38 kinase/Creb1/Klf4 signaling axis in macrophages.[16] M1 macrophages exhibit anti-tumor functions, including the production of pro-inflammatory cytokines and the presentation of tumor antigens to T cells.
// Nodes Regorafenib [label="Regorafenib", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; p38 [label="p38 Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Creb1 [label="Creb1", fillcolor="#F1F3F4", fontcolor="#202124"]; Klf4 [label="Klf4", fillcolor="#F1F3F4", fontcolor="#202124"]; M2_Genes [label="M2-polarizing\ngenes (e.g., Arg1)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; M1_Genes [label="M1-polarizing\ngenes (e.g., iNOS)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TAM [label="Tumor-Associated\nMacrophage (TAM)", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Regorafenib -> p38 [arrowhead=T, color="#EA4335", style=dashed, penwidth=2, label="Inhibits\nphosphorylation"]; p38 -> Creb1 [label="Activates"]; Creb1 -> Klf4 [label="Activates"]; Klf4 -> M2_Genes [label="Promotes\ntranscription"]; M2_Genes -> TAM [label="Induces M2\nPhenotype", color="#FBBC05"]; Regorafenib -> M1_Genes [label="Promotes", style=dashed, color="#34A853"]; M1_Genes -> TAM [label="Induces M1\nPhenotype", color="#34A853"];
{rank=same; p38; Creb1; Klf4} }
Caption: Regorafenib-induced TAM repolarization via the p38/Creb1/Klf4 pathway.
Enhancing T-Cell Mediated Immunity
By alleviating the immunosuppressive TME, regorafenib enhances the anti-tumor activity of T cells.
-
Increased T-Cell Infiltration: Regorafenib treatment increases the expression of CXCL10, a chemokine that attracts CXCR3-expressing CD8+ T cells into the tumor.[14][18] This effect is mediated by the inhibition of STAT3 activity in cancer cells.[4][14]
-
Reduced Immunosuppressive Cells: The drug significantly reduces the infiltration of regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[19]
-
Synergy with Immune Checkpoint Inhibitors: By promoting T-cell infiltration and reducing immunosuppressive elements, regorafenib creates a more favorable environment for the activity of anti-PD-1/PD-L1 therapies.[14][16] This provides a strong rationale for combination strategies, which have shown promise in clinical trials.[4][14]
Inhibition of Cancer-Associated Fibroblasts (CAFs)
CAFs are another critical component of the TME that contribute to tumor progression, metastasis, and drug resistance. Regorafenib directly targets CAFs by inhibiting their proliferation and inducing apoptosis, an effect mediated through the suppression of AKT phosphorylation.[20] It also attenuates the activation of fibroblasts and their production of extracellular matrix (ECM) proteins induced by TGF-β1.[21]
Modulation of Other TME Signaling Pathways
-
SDF-1/CXCR4 Axis: The CXCL12 (SDF-1)/CXCR4 chemokine axis plays a vital role in tumor growth, invasion, and metastasis.[22][23][24] Regorafenib has been shown to inhibit this pathway by decreasing the expression of CXCR4, thereby suppressing the Wnt/β-catenin pathway in gastric cancer cells.[22] It also reverses resistance to other therapies that is mediated by this axis.[25][26]
-
Hypoxia (HIF-1α): The effect of regorafenib on hypoxia-inducible factor-1α (HIF-1α), a master regulator of cellular response to hypoxia, is complex. Some studies suggest regorafenib can inhibit the HIF-1α/VEGF axis.[27] However, other research indicates its effects on HIFs can differ from other kinase inhibitors like sorafenib, potentially down-regulating HIF-2α while up-regulating HIF-1α in certain contexts.[28][29] This area warrants further investigation.
Experimental Protocols: Methodologies for Key Experiments
The findings described in this guide are based on a variety of established preclinical research methodologies.
| Experimental Aim | Methodology | Description |
| Assess Anti-Angiogenic Activity | Human Tumor Angiogenesis Model (HTAM) | Fresh human tumor fragments (e.g., from neuroendocrine tumors) are embedded in a fibrin-thrombin clot with nutrient media. The outgrowth of neovessels is visually scored for initiation and growth in the presence or absence of regorafenib.[10] |
| Evaluate In Vivo Tumor Growth & Metastasis | Orthotopic Syngeneic Mouse Models | Murine cancer cells (e.g., CT26 colon carcinoma) are implanted into the corresponding organ (e.g., cecum) of immunocompetent mice. Tumor growth is monitored (e.g., via MRI), and metastases (e.g., in the liver) are assessed post-mortem following treatment with regorafenib or vehicle control.[11][12] |
| Analyze TME Cellular Composition | Flow Cytometry & Immunohistochemistry (IHC) | Tumors from treated and control animals are dissociated into single-cell suspensions or sectioned. Specific cell populations (e.g., CD8+ T cells, F4/80+ macrophages, CD4+/Foxp3+ Tregs) are identified and quantified using fluorescently labeled antibodies. IHC is used to visualize cell location within the tumor architecture.[16][18][19] |
| Determine Macrophage Polarization | In Vitro BMDM Culture & Co-culture | Bone marrow-derived macrophages (BMDMs) are cultured and polarized towards M1 or M2 phenotypes. Regorafenib's effect on reversing M2 polarization is assessed by measuring markers via qPCR (e.g., Arg1, iNOS), ELISA, and flow cytometry. Co-culture with T-cells can assess the functional impact on T-cell activation.[16] |
| Investigate Signaling Pathway Inhibition | Western Blotting | Protein lysates from treated cells (e.g., HUVECs, cancer cells, CAFs) or tumors are separated by electrophoresis. Antibodies specific to total and phosphorylated forms of target proteins (e.g., VEGFR2, AKT, p38, ERK) are used to detect inhibition of kinase activity.[13][20][30] |
| Measure Cytokine/Chemokine Levels | Enzyme-Linked Immunosorbent Assay (ELISA) | Levels of secreted proteins like CXCL10, VEGF, and inflammatory cytokines in cell culture supernatants or patient blood samples are quantified to assess the biological effects of regorafenib treatment.[18][31] |
// Connections CellLines -> KinaseAssay; PrimaryCells -> KinaseAssay; CellLines -> MigrationAssay; PrimaryCells -> CytokineAssay; AnimalModel -> Treatment -> Monitoring -> Endpoint; Endpoint -> IHC; Endpoint -> Flow; Endpoint -> qPCR;
{rank=same; KinaseAssay; MigrationAssay; CytokineAssay;} {rank=same; IHC; Flow; qPCR;} }
Caption: A typical experimental workflow for evaluating regorafenib's effects.
Conclusion and Future Directions
Regorafenib's clinical benefit is derived from its multifaceted mechanism of action, which combines direct anti-proliferative and potent anti-angiogenic effects with a significant immunomodulatory capacity. By inhibiting key kinases like VEGFR, TIE2, and CSF1R, it not only disrupts tumor vascularization but also alleviates the immunosuppressive nature of the tumor microenvironment. It reduces the infiltration of M2-like TAMs and Tregs while promoting an M1 macrophage phenotype and enhancing the infiltration of cytotoxic CD8+ T cells.[3][14]
This unique profile makes regorafenib a strong candidate for combination therapies, particularly with immune checkpoint inhibitors, to overcome resistance and improve patient outcomes. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from its TME-modulating effects and to further elucidate its complex interplay with pathways such as HIF-1α to optimize its therapeutic use.[32][33][34]
References
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Regorafenib induces adaptive resistance of colorectal cancer cells via inhibition of vascular endothelial growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase II Exploratory Study to Identify Biomarkers Predictive of Clinical Response to Regorafenib in Patients with Metastatic Colorectal Cancer Who Have Failed First-Line Therapy [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Regorafenib inhibits growth, angiogenesis, and metastasis in a highly aggressive, orthotopic colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Immunomodulatory effects of regorafenib: Enhancing the efficacy of anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of regorafenib on the mononuclear/phagocyte system and how these contribute to the inhibition of colorectal tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Regorafenib enhances antitumor immunity via inhibition of p38 kinase/Creb1/Klf4 axis in tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regorafenib combined with PD1 blockade increases CD8 T-cell infiltration by inducing CXCL10 expression in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regorafenib Induces the Apoptosis of Gastrointestinal Cancer-Associated Fibroblasts by Inhibiting AKT Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Regorafenib inhibited gastric cancer cells growth and invasion via CXCR4 activated Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The critical role of SDF-1/CXCR4 axis in cancer and cancer stem cells metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regorafenib Reverses Temozolomide-Induced CXCL12/CXCR4 Signaling and Triggers Apoptosis Mechanism in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Regorafenib Reverses Temozolomide-Induced CXCL12/CXCR4 Signaling and Triggers Apoptosis Mechanism in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of Regorafenib on P2X7 Receptor Expression and Different Oncogenic Signaling Pathways in a Human Breast Cancer Cell Line: A Potential of New Insight of the Antitumor Effects of Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Regorafenib diminishes the expression and secretion of angiogenesis and metastasis associated proteins and inhibits cell invasion via NF-κB inactivation in SK-Hep1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Biomarkers Associated with Regorafenib First-Line Treatment Benefits in Metastatic Colorectal Cancer Patients: REFRAME Molecular Study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Prognostic and Predictive Biomarkers in Patients with Metastatic Colorectal Cancer Receiving Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. ASCO – American Society of Clinical Oncology [asco.org]
Unraveling the Off-Target Landscape of Regorafenib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib, a multi-kinase inhibitor, is an established therapeutic agent in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. Its primary mechanism of action involves the inhibition of key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, such as VEGFR, TIE2, PDGFR, FGFR, KIT, RET, and BRAF.[1][2][3][4] However, like many kinase inhibitors, regorafenib exhibits a broader spectrum of activity, engaging with numerous other kinases, often referred to as "off-targets." Understanding these off-target effects is paramount for a comprehensive grasp of its therapeutic efficacy, potential side effects, and opportunities for drug repurposing. This technical guide provides an in-depth investigation into the off-target effects of regorafenib hydrochloride, presenting quantitative data, detailed experimental methodologies for off-target identification, and visualizations of the affected signaling pathways.
Quantitative Analysis of Regorafenib's Kinase Inhibition Profile
The interaction of regorafenib and its active metabolites, M-2 and M-5, with a wide array of kinases has been quantitatively assessed through various biochemical and cellular assays. The following tables summarize the inhibitory activity of regorafenib, providing a comparative overview of its on-target and off-target effects.
Table 1: In Vitro Biochemical Kinase Inhibition by Regorafenib (IC50 values)
| Kinase Target | Regorafenib (IC50 [nM/L]) |
| Angiogenic RTKs | |
| VEGFR-1 | 4.2 |
| murine VEGFR-2 | 22 |
| murine VEGFR-3 | 311 |
| TIE-2 | 13 |
| Oncogenic RTKs | |
| c-KIT | 1.5 |
| RET | 7 |
| Stromal RTKs | |
| PDGFR-β | 22 |
| FGFR1 | 202 |
| Intracellular Signaling Kinases | |
| c-RAF/RAF-1 | 2.5 |
| wild-type BRAF | 7 |
| mutant BRAFV600E | 28 |
Data sourced from in vitro biochemical assays.[5]
Table 2: Biochemical Kinase Selectivity Profile of Regorafenib and its Metabolites (Kd values)
| Kinase | Regorafenib Kd (nmol/L) | M-2 Kd (nmol/L) | M-5 Kd (nmol/L) |
| RET | 5.2 | 7.6 | 5.8 |
| KIT | 6.9 | 9.8 | 5.8 |
| VEGFR1 | 15 | 23 | 17 |
| VEGFR2 | 21 | 33 | 28 |
| VEGFR3 | 28 | 46 | 40 |
| FLT3 (mutant) | <100 | <100 | <100 |
| DDR2 (mutant) | <100 | <100 | <100 |
This table presents a selection of kinases with Kd values ≤100 nmol/L for at least one compound, as determined by a competitive binding assay.[6][7] A more comprehensive list can be found in the supplementary materials of the cited reference.
Experimental Protocols for Off-Target Identification
The identification and characterization of off-target interactions are crucial for a thorough understanding of a drug's pharmacological profile. Several powerful techniques are employed to elucidate the off-target landscape of kinase inhibitors like regorafenib.
Kinobeads Assay
Principle: The kinobeads assay is a chemical proteomics approach that utilizes immobilized, broad-spectrum kinase inhibitors on a solid support (beads) to capture a significant portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free drug of interest (e.g., regorafenib), one can competitively prevent the binding of its targets to the kinobeads. The proteins that remain bound to the beads are then identified and quantified using mass spectrometry. A reduction in the amount of a specific kinase bound to the beads in the presence of the drug indicates a direct interaction.[8][9][10]
Detailed Methodology:
-
Cell Lysis: Harvest cultured cells and prepare a native cell lysate under conditions that preserve protein-protein interactions and kinase activity.
-
Drug Incubation: Incubate the cell lysate with varying concentrations of regorafenib or a vehicle control (e.g., DMSO) for a defined period to allow for target binding.
-
Kinobeads Incubation: Add the kinobeads slurry to the drug-treated lysate and incubate to allow for the capture of kinases not bound by regorafenib.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase between the regorafenib-treated and control samples. A dose-dependent decrease in the abundance of a kinase in the regorafenib-treated samples indicates it as a potential off-target.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that assesses the thermal stability of proteins in their native cellular environment. The binding of a ligand, such as a drug, can stabilize its target protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by the quantification of the remaining soluble protein.[11][12][13][14][15]
Detailed Methodology:
-
Cell Treatment: Treat intact cells with regorafenib or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of different temperatures using a thermocycler.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of a specific protein of interest is then quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of regorafenib indicates direct target engagement.
Phosphoproteomics
Principle: Phosphoproteomics involves the large-scale analysis of protein phosphorylation. Since kinases exert their function by phosphorylating substrate proteins, inhibiting a kinase with a drug like regorafenib will lead to changes in the phosphorylation status of its downstream targets. By comparing the phosphoproteome of cells treated with regorafenib to untreated cells, one can identify signaling pathways affected by the drug, thus inferring its on- and off-target activities.[16][17][18][19]
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with regorafenib or a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry to identify the specific phosphorylation sites and quantify their abundance.
-
Data Analysis: Compare the phosphorylation levels of specific sites between the regorafenib-treated and control samples. A significant change in the phosphorylation of a protein suggests that its upstream kinase is a target of regorafenib.
Affected Signaling Pathways
Regorafenib's multi-kinase inhibitory profile leads to the modulation of several critical signaling pathways involved in cancer progression. The following diagrams, generated using the DOT language, illustrate the key pathways affected by regorafenib's off-target activities.
RAS/RAF/MEK/ERK (MAPK) Signaling Pathway
Regorafenib is known to inhibit RAF kinases, which are central components of the MAPK pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. Off-target inhibition within this pathway can contribute to the anti-tumor effects of regorafenib.[1][20]
Caption: Inhibition of the MAPK signaling pathway by Regorafenib.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival, growth, and proliferation. While not a primary target, studies have shown that regorafenib can indirectly affect this pathway, potentially through its interaction with upstream receptor tyrosine kinases.[21][22][23]
Caption: Indirect influence of Regorafenib on the PI3K/Akt pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Evidence suggests that regorafenib can suppress the activation of NF-κB, which may contribute to its anti-inflammatory and anti-tumor properties.[24][25][26]
Caption: Regorafenib's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow for Off-Target Discovery
The systematic investigation of a drug's off-target effects typically follows a multi-step workflow, integrating various experimental and computational approaches.
Caption: A generalized workflow for identifying drug off-targets.
Conclusion
A thorough investigation of regorafenib's off-target effects is essential for a complete understanding of its clinical activity. The data and methodologies presented in this technical guide highlight the multi-faceted nature of regorafenib's interactions within the cellular environment. By inhibiting a range of kinases beyond its primary targets, regorafenib modulates key signaling pathways such as the MAPK, PI3K/Akt, and NF-κB pathways. This broad-spectrum activity likely contributes to both its therapeutic efficacy and its observed side-effect profile. The continued application of advanced experimental techniques like kinobeads, CETSA, and phosphoproteomics will further refine our knowledge of regorafenib's off-target landscape, paving the way for more informed clinical use, the development of novel therapeutic strategies, and the anticipation and management of adverse events.
References
- 1. Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CIPSM - Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling [cipsm.de]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors [mdpi.com]
- 18. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. oncotarget.com [oncotarget.com]
- 24. Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of Regorafenib on P2X7 Receptor Expression and Different Oncogenic Signaling Pathways in a Human Breast Cancer Cell Line: A Potential of New Insight of the Antitumor Effects of Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Regorafenib diminishes the expression and secretion of angiogenesis and metastasis associated proteins and inhibits cell invasion via NF-κB inactivation in SK-Hep1 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Regorafenib Hydrochloride and its Active Metabolites M-2 and M-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib hydrochloride is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC). Its therapeutic efficacy is attributed not only to the parent compound but also to its two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). This technical guide provides a comprehensive overview of the pharmacological properties of regorafenib and its active metabolites, with a focus on their mechanism of action, metabolism, pharmacokinetics, and clinical efficacy. Detailed experimental protocols for key assays and structured data tables are included to facilitate further research and development in this area.
Introduction
Regorafenib is a small molecule inhibitor that targets multiple protein kinases involved in critical cellular processes such as angiogenesis, oncogenesis, and the tumor microenvironment.[1] Its broad spectrum of activity is a key feature of its anti-cancer effects. The in vivo activity of regorafenib is not solely dependent on the parent drug; its active metabolites, M-2 and M-5, circulate in plasma at concentrations comparable to regorafenib at steady state and exhibit similar pharmacological activity.[2] Understanding the combined action of regorafenib and its metabolites is crucial for a complete picture of its therapeutic effects and for the development of optimized treatment strategies.
Metabolism and Pharmacokinetics
Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[2][3] The main metabolic pathway involves the formation of the active N-oxide metabolite, M-2, which is then further metabolized to the N-oxide and N-desmethyl metabolite, M-5.[3] Both M-2 and M-5 are pharmacologically active.[2]
Metabolic Pathway of Regorafenib
The metabolic conversion of regorafenib to its active metabolites is a critical aspect of its pharmacology. The following diagram illustrates this pathway.
Pharmacokinetic Parameters
The pharmacokinetic profiles of regorafenib, M-2, and M-5 have been characterized in clinical studies. A summary of key pharmacokinetic parameters is provided in the table below.
| Parameter | Regorafenib | M-2 | M-5 |
| Tmax (median, hours) | 4 | 4 | 4 |
| Cmax (µg/mL) | 2.5 | - | - |
| AUC0-168h (µg·h/mL) | 70.4 | - | - |
| Half-life (hours) | 28 (14-58) | 25 (14-32) | 51 (32-70) |
| Protein Binding (%) | 99.5 | 99.8 | 99.95 |
| Data from single 160 mg dose in humans.[4] |
Mechanism of Action
Regorafenib and its active metabolites, M-2 and M-5, are potent inhibitors of multiple protein kinases involved in tumor progression. Their mechanism of action can be broadly categorized into anti-angiogenic, anti-oncogenic, and anti-stromal effects.[1][5][6]
Inhibition of Key Signaling Pathways
Regorafenib exerts its effects by blocking several critical signaling pathways that are often dysregulated in cancer.
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis. Regorafenib inhibits VEGFR1, VEGFR2, and VEGFR3, thereby disrupting tumor blood vessel formation.[1]
The RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation and survival. Regorafenib inhibits both wild-type and mutant BRAF.[7]
In Vitro Kinase Inhibition Profile
The inhibitory activity of regorafenib and its metabolites has been quantified against a panel of kinases. The half-maximal inhibitory concentrations (IC50) demonstrate their potent and broad-spectrum activity.
| Kinase | Regorafenib IC50 (nM) | M-2 IC50 (nM) | M-5 IC50 (nM) |
| VEGFR1 | 13 | - | - |
| VEGFR2 | 4.2 | - | - |
| VEGFR3 | 46 | - | - |
| PDGFRβ | 22 | - | - |
| c-KIT | 7 | - | - |
| RET | 1.5 | - | - |
| RAF-1 | 2.5 | - | - |
| B-RAF | 28 | - | - |
| B-RAF V600E | 19 | - | - |
| Data from in vitro cell-free assays.[8][9][10] |
Clinical Efficacy
The clinical utility of regorafenib has been established in several large, randomized, phase III clinical trials across different cancer types.
Metastatic Colorectal Cancer (mCRC)
| Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| CORRECT | Regorafenib | 6.4 months | 1.9 months |
| Placebo | 5.0 months | 1.7 months | |
| CONCUR | Regorafenib | 8.8 months | 3.2 months |
| Placebo | 6.3 months | 1.7 months | |
| Data from pivotal phase III trials in previously treated mCRC patients.[11][12][13][14] |
Gastrointestinal Stromal Tumors (GIST)
| Trial | Treatment Arm | Median Progression-Free Survival (PFS) |
| GRID | Regorafenib | 4.8 months |
| Placebo | 0.9 months | |
| Data from a phase III trial in patients with GIST who progressed on prior therapies.[15][16][17][18] |
Hepatocellular Carcinoma (HCC)
| Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| RESORCE | Regorafenib | 10.6 months | 3.1 months |
| Placebo | 7.8 months | 1.5 months | |
| Data from a phase III trial in patients with HCC who progressed on sorafenib.[19][20][21][22][23] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of regorafenib and its metabolites.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against specific kinases.
-
Reagents and Materials:
-
Recombinant kinase enzyme (e.g., VEGFR2, RAF-1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (Regorafenib, M-2, M-5) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the assay wells.
-
Prepare a kinase/substrate mixture in kinase assay buffer and add to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Phosphorylation Assay (Western Blot)
This protocol outlines the steps for assessing the phosphorylation status of target proteins in cells treated with regorafenib.[24][25][26]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HUVECs, cancer cell lines) to 70-80% confluency.
-
Serum-starve the cells for a specified period (e.g., 4-6 hours) if investigating growth factor-stimulated phosphorylation.
-
Treat the cells with various concentrations of regorafenib, M-2, or M-5 for a defined time (e.g., 1-2 hours).
-
If applicable, stimulate the cells with a growth factor (e.g., VEGF) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against the total protein.
-
HUVEC Tube Formation Assay
This assay assesses the effect of compounds on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.[27][28][29][30][31]
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a small volume of endothelial cell growth medium.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Add various concentrations of regorafenib, M-2, or M-5 to the wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor the formation of tube-like structures using a microscope.
-
Capture images of the tube networks at different time points.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
LC-MS/MS Method for Quantification in Plasma (General Workflow)
This workflow describes the key steps in developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of regorafenib, M-2, and M-5 in plasma samples.[32][33][34][35][36]
Conclusion
Regorafenib, along with its active metabolites M-2 and M-5, constitutes a multi-kinase inhibitor with a broad spectrum of anti-cancer activity. Its efficacy in various solid tumors is a result of its ability to simultaneously inhibit multiple signaling pathways crucial for tumor growth, angiogenesis, and survival. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further understand and optimize the therapeutic potential of regorafenib. A thorough understanding of its complex pharmacology is essential for the rational design of combination therapies and the identification of predictive biomarkers to guide patient selection.
References
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Regorafenib - NCI [dctd.cancer.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of regorafenib in the treatment of metastatic colorectal cancer: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Regorafenib in Metastatic Colorectal Cancer: A Multi-institutional Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy and safety of regorafenib for the treatment of metastatic colorectal cancer in routine clinical practice: results from a Spanish hospital [frontiersin.org]
- 15. Long-term follow-up results of the multicenter phase II trial of regorafenib in patients with metastatic and/or unresectable GI stromal tumor after failure of standard tyrosine kinase inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. Efficacy and Safety of Regorafenib in Korean Patients with Advanced Gastrointestinal Stromal Tumor after Failure of Imatinib and Sunitinib: A Multicenter Study Based on the Management Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regorafenib for GIST · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. onclive.com [onclive.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. FDA Approves Regorafenib for Liver Cancer - NCI [cancer.gov]
- 22. Review of Regorafenib for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phase III Trial of Regorafenib in Patients with Unresectable Liver Cancer Meets Primary Endpoint of Improving Overall Survival [prnewswire.com]
- 24. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. researchgate.net [researchgate.net]
- 27. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 29. corning.com [corning.com]
- 30. ibidi.com [ibidi.com]
- 31. merckmillipore.com [merckmillipore.com]
- 32. alliedacademies.org [alliedacademies.org]
- 33. jneonatalsurg.com [jneonatalsurg.com]
- 34. youtube.com [youtube.com]
- 35. resolian.com [resolian.com]
- 36. mass-spec.stanford.edu [mass-spec.stanford.edu]
Methodological & Application
Western blot analysis of pERK inhibition by Regorafenib
Application Notes and Protocols
Topic: Western Blot Analysis of Phospho-ERK (pERK) Inhibition by Regorafenib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1][2][3] One of its key mechanisms of action is the inhibition of the RAS/RAF/MEK/ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] This pathway is crucial for regulating cell proliferation and survival, and its aberrant activation is a common feature in many cancers.[6] Regorafenib targets kinases such as BRAF and CRAF (RAF-1), thereby preventing the downstream phosphorylation and activation of MEK and ERK.[1][5]
The phosphorylation of ERK at specific residues (Threonine 202 and Tyrosine 204) is a critical indicator of its activation. Western blotting is a widely used and effective technique to detect and quantify the levels of phosphorylated ERK (pERK) relative to total ERK, providing a direct measure of the inhibitory effect of compounds like Regorafenib on the MAPK pathway.[7][8] This application note provides a detailed protocol for assessing pERK inhibition by Regorafenib in cancer cell lines using Western blot analysis.
Signaling Pathway
Regorafenib inhibits multiple kinases, including those in the MAPK/ERK pathway, to block downstream signaling that promotes cell proliferation.
Caption: Regorafenib inhibits the MAPK/ERK signaling pathway.
Data Presentation
The following table summarizes quantitative data on the inhibition of pERK by Regorafenib in various colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cell lines, as determined by Western blot analysis.
| Cell Line | Cancer Type | Regorafenib Concentration | Effect on pERK Levels | Reference |
| HCT-116 | Colorectal | 0.5 - 1 µmol/L | ~50% reduction | [7] |
| HT-29 | Colorectal | 0.5 - 1 µmol/L | ~50% reduction | [7] |
| Colo-205 | Colorectal | 0.5 - 2 µmol/L | ~50% reduction | [9] |
| SW480 | Colorectal | IC50 (5.5 µM) | Apparent decrease | [10] |
| SK-Hep1 | Hepatocellular | 20 mg/kg/day (in vivo) | Significant suppression | [11][12] |
| Hep3B 2.1-7 | Hepatocellular | 20 mg/kg/day (in vivo) | Significant reduction | [11][12] |
Experimental Protocols
Experimental Workflow
The diagram below outlines the major steps for performing a Western blot analysis to measure pERK inhibition.
Caption: Workflow for Western blot analysis of pERK.
Detailed Methodology
This protocol provides a step-by-step guide for analyzing pERK and total ERK levels in cell lysates following treatment with Regorafenib.
1. Cell Culture and Treatment 1.1. Seed cells (e.g., HCT-116, SW480) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. 1.2. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂). 1.3. Prepare a stock solution of Regorafenib in DMSO. Further dilute the stock in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO only) at a concentration equivalent to the highest Regorafenib dose. 1.4. Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Regorafenib or vehicle control. 1.5. Incubate the cells for a predetermined time (e.g., 3, 6, or 24 hours) based on experimental design.
2. Cell Lysis and Protein Extraction 2.1. After treatment, place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[13] 2.2. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 150 µL per well).[14] 2.3. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[13] 2.5. Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cellular debris.[13] 2.6. Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube. Store at -80°C or proceed to the next step.
3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a Bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[6] 3.2. Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples. Normalize the volume with lysis buffer if necessary.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) 4.1. Prepare protein samples by mixing the calculated volume of lysate with Laemmli sample buffer (e.g., 4x or 6x) containing a reducing agent like β-mercaptoethanol or DTT.[15] 4.2. Denature the samples by boiling at 95-100°C for 5 minutes.[14] 4.3. Load equal amounts of protein (typically 20-30 µg) into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker in one lane.[6] 4.4. Run the gel in 1x Tris-glycine running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.[16]
5. Protein Transfer 5.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[6] 5.2. Ensure the membrane is activated with methanol before transfer if using PVDF. 5.3. Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour in a cold room or with an ice pack).
6. Immunoblotting 6.1. Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[16] 6.2. Primary Antibody Incubation: Dilute the primary antibody against phospho-ERK1/2 (Thr202/Tyr204) in blocking buffer at the manufacturer's recommended dilution.[17][18] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. 6.3. Washing: The next day, wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6] 6.4. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[6] 6.5. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis 7.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[6] 7.2. Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes). 7.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure time to avoid signal saturation.[19] 7.4. Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody against total ERK1/2.[6][20] Alternatively, an antibody against a housekeeping protein like β-actin or GAPDH can be used. 7.5. Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). For each sample, normalize the pERK signal to the total ERK signal.[6] Present the data as a ratio of pERK/total ERK, often normalized to the vehicle control group.
References
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. researchgate.net [researchgate.net]
- 5. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Sample Preparation Protocol [novusbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 18. biocompare.com [biocompare.com]
- 19. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 20. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Establishing a Regorafenib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] It is approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GISTs), and hepatocellular carcinoma (HCC).[3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. To investigate the mechanisms of regorafenib resistance and to develop strategies to overcome it, robust preclinical models are essential. This document provides a detailed guide for establishing and characterizing a regorafenib-resistant cancer cell line model.
The primary method for developing drug-resistant cell lines involves the continuous exposure of a parental cancer cell line to gradually increasing concentrations of the drug over an extended period.[4] This process selects for a population of cells that can survive and proliferate in the presence of drug concentrations that are lethal to the parental cells.
I. Establishing the Regorafenib-Resistant Cell Line
This protocol describes the generation of a regorafenib-resistant cell line using a dose-escalation method.
Experimental Workflow
Protocol: Generation of Regorafenib-Resistant Cells
1. Determine the Initial Inhibitory Concentration (IC50) of the Parental Cell Line:
-
1.1. Cell Seeding: Seed the parental cancer cell line (e.g., HCT-116, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
1.2. Drug Treatment: The next day, replace the medium with fresh medium containing increasing concentrations of regorafenib. A typical range for colorectal cancer cell lines is 0 to 20 µM.[5]
-
1.3. Incubation: Incubate the cells for 72 hours.
-
1.4. Viability Assay: Assess cell viability using the MTT assay (see Protocol II).
-
1.5. IC50 Calculation: Plot a dose-response curve and calculate the IC50 value, which is the concentration of regorafenib that inhibits cell growth by 50%.
2. Induction of Resistance by Dose Escalation:
-
2.1. Initial Exposure: Begin by continuously culturing the parental cells in their standard growth medium supplemented with a low concentration of regorafenib, typically starting at the IC10-IC20 (the concentration that inhibits growth by 10-20%).[6] For example, if the IC50 is 5 µM, a starting concentration of 1-2 µM could be used.
-
2.2. Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them as usual, but maintain the presence of regorafenib in the culture medium.
-
2.3. Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration, increase the regorafenib concentration by approximately 1.5 to 2.0-fold.[6]
-
2.4. Long-term Culture: Repeat this process of gradual dose escalation over a period of 6 to 12 months.[5] It is crucial to cryopreserve cells at various stages of the resistance development process.[6]
-
2.5. Establishment of a Resistant Line: A resistant cell line is considered established when it can proliferate steadily in a concentration of regorafenib that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental line.
II. Characterization of the Regorafenib-Resistant Cell Line
Once a resistant cell line is established, it must be thoroughly characterized to confirm its resistance phenotype and to investigate the underlying molecular mechanisms.
Data Presentation: Quantitative Summary
Table 1: Regorafenib Sensitivity in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold-Increase in Resistance | Reference |
| HCT-116 (CRC) | 3.0 | 20.0 | 6.6 | [5] |
| SW480 (CRC) | 5.5 | 10.0 | 1.8 | [5] |
| S1-M1-80 (CRC) | >30 (Mitoxantrone) | >30 (Mitoxantrone) | N/A (BCRP-mediated) | [4] |
Table 2: Changes in Gene and Protein Expression in Regorafenib-Resistant Cells
| Cell Line | Marker | Change in Resistant Cells | Method | Reference |
| HCT-116 | p-AKT | Significant Increase | Western Blot | [7] |
| HCT-116 | ZEB1 (mRNA) | Upregulated | qRT-PCR | [7] |
| HCT-116 | MMP9 (mRNA) | Upregulated | qRT-PCR | [7] |
| HCT-116 | E-Cadherin (protein) | Decreased | Western Blot | [7] |
| SW480 | p16 (mRNA) | Decreased | qRT-PCR | [7] |
| SW480 | TGF-β (mRNA) | Decreased | qRT-PCR | [7] |
| HuH7 (HCC) | Mesenchymal Genes | Increased | qRT-PCR | [8] |
| HuH7 (HCC) | Stem/Progenitor Genes | Increased | qRT-PCR | [8] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
1. Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store at -20°C, protected from light.[3]
-
2. Cell Seeding: Seed both parental and resistant cells in 96-well plates as described in section I, step 1.1.
-
3. Drug Treatment: Treat cells with a range of regorafenib concentrations for 72 hours.
-
4. MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
5. Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
6. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing changes in protein expression and phosphorylation, for example, in the MAPK/ERK pathway.[2]
-
1. Cell Lysis:
-
Culture parental and resistant cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.[2]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
2. SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a 4-20% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.[10]
-
-
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
4. Data Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of target genes.[11]
-
1. RNA Extraction:
-
Harvest parental and resistant cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
-
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers. The reaction is typically performed at 37-50°C for 30-60 minutes.[12]
-
-
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.[11]
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.
-
Perform the qPCR using a real-time PCR system. A typical thermal profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 10s and 60°C for 1 min.[13]
-
-
4. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCT method.[14]
-
III. Key Signaling Pathways in Regorafenib Action and Resistance
Regorafenib inhibits multiple kinases, and resistance can emerge through the reactivation of these or alternative pathways.
Regorafenib Target Pathways
Potential Resistance Mechanisms
Resistance to regorafenib can be multifactorial. Studies have shown that long-term exposure can lead to a phenotype switch, such as the induction of senescence or an epithelial-to-mesenchymal transition (EMT).[7] Molecularly, this can involve the reactivation of downstream signaling pathways, such as the PI3K/Akt pathway, despite the continued inhibition of upstream kinases.[7] Additionally, changes in the expression of drug transporters like BCRP (ABCG2) can also contribute to resistance by increasing drug efflux.[4]
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Regorafenib antagonizes BCRP-mediated multidrug resistance in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. oaepublish.com [oaepublish.com]
Application Notes and Protocols: Regorafenib Hydrochloride Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Regorafenib is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] Preclinical evaluation of Regorafenib in xenograft mouse models is a critical step in understanding its anti-tumor efficacy and mechanism of action. These models involve the subcutaneous or orthotopic implantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice. This document provides a detailed protocol for establishing a Regorafenib Hydrochloride xenograft mouse model, monitoring tumor growth, and analyzing the treatment effects.
Mechanism of Action
Regorafenib is a small molecule inhibitor of multiple membrane-bound and intracellular kinases. Its anti-tumor activity is achieved through the inhibition of several key signaling pathways:
-
Angiogenesis: Regorafenib inhibits Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), TIE2, and Fibroblast Growth Factor Receptors (FGFR), which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][4][5]
-
Oncogenesis: It blocks oncogenic kinases such as KIT, RET, and members of the RAF signaling pathway (RAF-1, BRAF), thereby interfering with cancer cell proliferation and survival.[1][3][5]
-
Tumor Microenvironment: Regorafenib targets Platelet-Derived Growth Factor Receptors (PDGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R), modulating the tumor stroma and immune cell infiltration.[1][2][6]
Signaling Pathway Diagram
The following diagram illustrates the key signaling pathways inhibited by Regorafenib.
Caption: Key signaling pathways targeted by Regorafenib.
Experimental Protocol
This protocol outlines the key steps for conducting a Regorafenib xenograft study.
1. Cell Line and Animal Model Selection
-
Cell Lines: A variety of human cancer cell lines can be used, depending on the research focus. Examples include:
-
Animal Models: Athymic nude mice (nu/nu) or other immunodeficient strains (e.g., NOD/SCID) are commonly used to prevent rejection of human tumor cells.[10][11] Mice should be 4-6 weeks old at the start of the experiment.[11]
2. Tumor Implantation
-
Subcutaneous Model:
-
Culture selected cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Orthotopic Model (Example: Colorectal Cancer):
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the abdominal wall to expose the cecum.
-
Inject 1 x 10^6 CT26 cells in 50 µL of medium into the cecal wall.[6]
-
Suture the abdominal wall and skin. Provide appropriate post-operative care.
-
3. Drug Preparation and Administration
-
Preparation: this compound is typically formulated for oral administration. A common vehicle consists of a mixture of polypropylene glycol, PEG400, Pluronic F68, and water.[12]
-
Dosage: Dosing can range from 10 mg/kg to 30 mg/kg, administered daily by oral gavage.[6][12][13] The specific dose may need to be optimized based on the tumor model and tolerability.
-
Treatment Schedule: Treatment usually begins when tumors reach a palpable size (e.g., 60-75 mm³).[11][14] Treatment is typically administered daily for a defined period (e.g., 10-28 days).[6][12][13]
4. Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or adverse effects.
-
Endpoints: The study may be terminated when tumors reach a predetermined size (e.g., 2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss).[12] Survival can also be a primary endpoint.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a Regorafenib xenograft study.
Caption: General experimental workflow for a xenograft study.
Data Presentation
Quantitative data from the study should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 8 | 100.5 ± 10.2 | 1500.8 ± 150.3 | - | - |
| Regorafenib (10 mg/kg) | 8 | 102.1 ± 9.8 | 602.3 ± 85.1 | 59.9 | <0.01 |
| Regorafenib (30 mg/kg) | 8 | 99.8 ± 11.1 | 350.6 ± 60.7 | 76.6 | <0.001 |
Table 2: Animal Body Weight
| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9% |
| Regorafenib (10 mg/kg) | 20.3 ± 0.4 | 20.8 ± 0.7 | +2.5% |
| Regorafenib (30 mg/kg) | 20.2 ± 0.6 | 19.1 ± 0.8 | -5.4% |
Table 3: Survival Analysis (Example from an orthotopic model)
| Treatment Group | Median Survival (days) | 95% Confidence Interval | p-value (vs. Vehicle) |
| Vehicle | 27 | 24 - 33 | - |
| Regorafenib (10 mg/kg) | 36 | 31 - 38 | 0.0269 |
Note: The data presented in these tables are examples and will vary depending on the specific experimental conditions.
Conclusion
The this compound xenograft mouse model is a valuable tool for evaluating the in vivo efficacy of this multi-kinase inhibitor. Careful planning and execution of the experimental protocol, along with systematic data collection and analysis, are essential for obtaining robust and reproducible results. The information provided in these application notes serves as a comprehensive guide for researchers in the field of cancer drug development.
References
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Regorafenib regresses an imatinib-resistant recurrent gastrointestinal stromal tumor (GIST) with a mutation in exons 11 and 17 of c-kit in a patient-derived orthotopic xenograft (PDOX) nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regorafenib inhibits growth, angiogenesis, and metastasis in a highly aggressive, orthotopic colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Determination of Regorafenib IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] It is approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[2][4] Regorafenib's mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptor (PDGFR)-β, Fibroblast Growth Factor Receptor (FGFR), as well as oncogenic kinases like KIT, RET, and BRAF.[1][5][6] The determination of the half-maximal inhibitory concentration (IC50) is a critical in vitro metric to assess the potency of Regorafenib against various cancer cell lines. This document provides a summary of reported IC50 values and detailed protocols for their determination.
Regorafenib IC50 Values in Various Cancer Cell Lines
The anti-proliferative activity of Regorafenib has been evaluated across a wide range of cancer cell lines. The IC50 values can vary depending on the cell line, its mutational status, and the specific assay conditions used. A summary of published IC50 values is presented below.
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Colorectal Cancer | HCT116 | ~0.5 - 5.0 | KRAS mutant.[7][8] |
| HT-29 | ~0.5 - 6.0 | BRAF mutant.[8][9] | |
| SW480 | ~2.0 | KRAS wild-type.[8] | |
| SW620 | 0.97 - 3.27 | KRAS mutant.[5] | |
| Colo-205 | 0.97 - 3.27 | BRAF mutant.[5] | |
| RKO | 3 - 6 | BRAF mutant.[9] | |
| DLD-1 | 2.6 - 10 | KRAS mutant.[7] | |
| LS174T | 2.6 - 10 | KRAS mutant.[7] | |
| Glioblastoma | A172 | 2.4 | [10][11] |
| U87 | 6.3 | [10][11] | |
| GSC#1 | 4.7 | Patient-derived glioma stem cell.[10] | |
| GSC#61 | 6.2 | Patient-derived glioma stem cell.[10] | |
| GSC#83 | 5.4 | Patient-derived glioma stem cell.[10] | |
| Hepatocellular Carcinoma | HepG2 | ~3 - 5 | [12] |
| Huh7 | ~3 - 5 | ||
| PLC/PRF/5 | ~1 - 5 | [13] | |
| Hep3B | ~1 - 5 | [12][13] | |
| SK-Hep1 | ~5 | [12] | |
| Pancreatic Cancer | CD18 | >10 | Did not significantly affect proliferation. |
| Panc-1 | >10 | Did not significantly affect proliferation. | |
| KPC-1199 (mouse) | >10 | Did not significantly affect proliferation. |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method). The values presented are approximate ranges compiled from multiple sources.
Signaling Pathways Targeted by Regorafenib
Regorafenib exerts its anti-tumor effects by inhibiting multiple kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Figure 1. Key signaling pathways inhibited by Regorafenib.
Experimental Protocols
The following are generalized protocols for common colorimetric and luminescent assays used to determine the IC50 of Regorafenib. Optimization for specific cell lines and laboratory conditions is recommended.
Experimental Workflow Overview
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. promega.com [promega.com]
- 11. Luminescent cell viability assay [bio-protocol.org]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Combination Therapy of Regorafenib with Immunotherapy in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of the multi-kinase inhibitor Regorafenib with immune checkpoint inhibitors (ICIs) has emerged as a promising strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy in various preclinical cancer models. Regorafenib's ability to modulate the tumor microenvironment (TME) by reducing immunosuppressive cells, inhibiting angiogenesis, and potentially modulating the expression of immune checkpoint ligands, creates a more favorable landscape for the activity of ICIs. This document provides a comprehensive overview of the preclinical evidence, detailed experimental protocols, and quantitative data from key studies investigating this combination therapy. The included signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the synergistic mechanisms and to provide a practical guide for researchers in the field.
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets a range of kinases involved in angiogenesis (VEGFR1–3, TIE2), oncogenesis (KIT, RET, RAF), and the tumor microenvironment (PDGFR, FGFR).[1] While its anti-angiogenic properties are well-established, recent preclinical evidence has highlighted its significant immunomodulatory functions.[2][3] This has led to the exploration of its combination with immunotherapies, such as anti-PD-1/PD-L1 antibodies, which are designed to reinvigorate an exhausted T-cell response against cancer cells.[2][4] Preclinical studies in models of colorectal cancer (CRC), hepatocellular carcinoma (HCC), and melanoma have demonstrated that this combination therapy leads to superior anti-tumor efficacy compared to either agent alone.[4][5][6] The synergistic effect is attributed to Regorafenib's ability to reshape the TME, making it more susceptible to immune-mediated destruction.[3][7]
Key Preclinical Findings
The combination of Regorafenib and anti-PD-1/PD-L1 therapy has shown significant improvements in anti-tumor activity in multiple preclinical models.[4][8] This enhanced efficacy is attributed to the synergistic immunomodulatory effects of the two agents.[8]
Modulation of the Tumor Microenvironment
Regorafenib has been shown to significantly alter the composition of the TME. A key effect is the reduction of immunosuppressive cell populations, including regulatory T cells (Tregs) and tumor-associated macrophages (TAMs).[4][8] Specifically, Regorafenib can inhibit the infiltration of TAMs by targeting the TIE2 pathway and can promote the polarization of macrophages from an immunosuppressive M2 phenotype to an anti-tumoral M1 phenotype.[3] In murine colorectal cancer models (CT26 and MC38), Regorafenib treatment led to a significant reduction in the infiltration of these immunosuppressive cells.[4][8]
Enhancement of Anti-Tumor Immunity
The combination therapy not only reduces immunosuppression but also actively enhances anti-tumor immune responses. The addition of anti-PD-1 therapy to Regorafenib treatment has been shown to significantly increase the levels of interferon-gamma (IFNγ) within the tumor, a key cytokine for anti-tumor immunity.[4][8] This combination also promotes the infiltration and activation of CD8+ T cells.[5][7] Furthermore, some studies suggest that Regorafenib can inhibit the expression of PD-L1 and IDO1, an immunosuppressive enzyme, without negatively affecting MHC-I expression, which is crucial for antigen presentation to T cells.[6]
Sustained Anti-Tumor Effects
A notable finding in preclinical models is the sustained tumor suppression observed with the combination therapy even after treatment cessation.[4][8] In the CT26 colorectal cancer model, the anti-tumor effects of Regorafenib alone were transient, with tumors regrowing after treatment was stopped. However, the combination with an anti-PD-1 antibody led to a durable inhibition of tumor regrowth and completely suppressed liver metastasis.[4][8]
Data Summary
The following tables summarize the quantitative data from key preclinical studies, highlighting the synergistic effects of Regorafenib and immunotherapy combination.
Table 1: Effect of Regorafenib and Anti-PD-1 Combination on Tumor Growth in Murine Colorectal Cancer Models
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Vehicle | MC38 | - | [4] |
| Regorafenib | MC38 | Significant | [4] |
| Anti-PD-1 | MC38 | Significant | [4] |
| Regorafenib + Anti-PD-1 | MC38 | Significantly greater than single agents | [4] |
| Vehicle | CT26 | - | [4] |
| Regorafenib | CT26 | Potent inhibition during treatment | [4] |
| Anti-PD-1 | CT26 | Modest effect | [4] |
| Regorafenib + Anti-PD-1 | CT26 | Sustained inhibition after treatment cessation | [4] |
Table 2: Immunomodulatory Effects of Regorafenib and Anti-PD-1 Combination in the Tumor Microenvironment
| Parameter | Tumor Model | Regorafenib Effect | Combination Effect (Regorafenib + Anti-PD-1) | Reference |
| Treg Infiltration | CT26, MC38 | Significantly reduced | Durable reduction | [4][8] |
| Macrophage Infiltration | CT26, MC38 | Significantly reduced | Sustained M1 polarization | [4][8] |
| Intratumoral IFNγ | CT26, MC38 | No significant change | Significantly enhanced | [4][8] |
| CD8+ T cell Infiltration | Various | Promotes infiltration | Improved infiltration and activity | [5][7][9] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of Regorafenib and immunotherapy is underpinned by their complementary mechanisms of action targeting both the tumor and its microenvironment.
References
- 1. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Immunomodulatory effects of regorafenib: Enhancing the efficacy of anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth [pubmed.ncbi.nlm.nih.gov]
- 9. A PD-L1/CD3 Bispecific Antibody Enhances the Antitumor Effects of Regorafenib against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Screening of Regorafenib Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2] Its mechanism of action involves the inhibition of multiple protein kinases crucial for tumor angiogenesis, oncogenesis, and maintenance of the tumor microenvironment.[1][3][4] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), TIE2, KIT, RET, and RAF kinases.[1][3][5][6]
The development of novel analogues of existing drugs like Regorafenib is a critical strategy in medicinal chemistry to improve efficacy, enhance safety profiles, and overcome resistance mechanisms. This document provides a detailed protocol for the synthesis of Regorafenib analogues based on the common diaryl urea scaffold and outlines subsequent screening methodologies to evaluate their biological activity.
Regorafenib Signaling Pathways
Regorafenib exerts its anti-tumor effects by simultaneously blocking several key signaling pathways involved in cancer progression. A diagrammatic representation of these interconnected pathways provides a rationale for the screening cascade designed to evaluate novel analogues.
Caption: Key signaling pathways inhibited by Regorafenib.
Synthesis Protocol for Regorafenib Analogues
The core structure of Regorafenib is a diaryl urea. A common and efficient synthetic strategy involves the reaction of a substituted aniline intermediate with a corresponding isocyanate or carbamate derivative.[7] This protocol details a representative synthesis.
General Synthetic Workflow
The synthesis can be visualized as a multi-step process, starting from commercially available materials to build the key intermediates that are finally coupled to form the target analogue.
Caption: General workflow for diaryl urea-based analogue synthesis.
Experimental Protocol: Synthesis of a Representative Analogue
This protocol describes the synthesis of the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, and its subsequent reaction to form Regorafenib. This can be adapted for various analogues by modifying the starting materials.
Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 1)
-
Reaction Setup: To a solution of 4-amino-3-fluorophenol in dry N,N-Dimethylformamide (DMF), add potassium tert-butoxide (KOtBu) portion-wise at room temperature under an inert nitrogen atmosphere.
-
Addition: Add 4-chloro-N-methyl-2-picolinamide to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired aniline intermediate.
Step 2: Synthesis of the Diaryl Urea (Final Product)
-
Reaction Setup: Dissolve 4-chloro-3-(trifluoromethyl)aniline in a suitable solvent like dichloromethane in a flask equipped with a dropping funnel.
-
Isocyanate Formation: Add triphosgene or a similar reagent dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir until the formation of the isocyanate is complete (monitor by IR spectroscopy for the characteristic N=C=O stretch).
-
Coupling Reaction: In a separate flask, dissolve the 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide intermediate from Step 1 in an aprotic solvent (e.g., THF or dichloromethane).
-
Addition: Add the freshly prepared isocyanate solution from step 2 dropwise to the solution of the intermediate at room temperature.
-
Reaction: Stir the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the solvent. The resulting solid can be triturated with a solvent like diethyl ether or hexane to remove impurities.
-
Purification: Filter the solid product, wash with cold solvent, and dry under vacuum. If necessary, recrystallization or column chromatography can be performed to obtain the final product of high purity.
Screening Protocol for Regorafenib Analogues
A tiered screening approach is employed to efficiently identify promising analogues. Primary screening focuses on in vitro biochemical assays against key kinase targets, followed by secondary screening in cell-based assays to assess anti-proliferative and anti-angiogenic activity.
Screening Workflow
Caption: Tiered workflow for screening Regorafenib analogues.
Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
-
Plate Preparation: Add reaction buffer, the kinase (e.g., recombinant human VEGFR-2), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP to the wells of a 96-well plate.
-
Compound Addition: Add the synthesized Regorafenib analogues at various concentrations (typically a serial dilution from 100 µM to 1 nM) to the wells. Include a positive control (e.g., Regorafenib) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate at 30 °C for 60-90 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect substrate phosphorylation. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) for each well. Normalize the data relative to the positive and negative controls. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol: Cellular Proliferation Assay (e.g., HUVEC Anti-Angiogenesis Screen)
This assay measures the effect of the analogues on the proliferation of human umbilical vein endothelial cells (HUVEC), a key process in angiogenesis.
-
Cell Seeding: Seed HUVEC cells into 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium and allow them to attach overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the Regorafenib analogues. Include appropriate controls.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable method such as MTT, resazurin, or CellTiter-Glo®.
-
Data Analysis: Read the plate using a microplate reader. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control. Plot the results and determine the GI50 (concentration for 50% growth inhibition) value for each analogue.
Data Presentation
Quantitative data from screening assays should be organized into tables to facilitate direct comparison of the structure-activity relationship (SAR) among the synthesized analogues.
Table 1: Example Biochemical Screening Data for Regorafenib Analogues
| Compound | VEGFR-2 IC50 (nM) | BRAF IC50 (nM) | c-KIT IC50 (nM) | PDGFR-β IC50 (nM) |
| Regorafenib | 4 | 28 | 7 | 22 |
| Analogue 1 | 2.5 | 35 | 5 | 18 |
| Analogue 2 | 15 | 150 | 25 | 60 |
| Analogue 3 | 8 | 20 | 12 | 30 |
Table 2: Example Cellular Screening Data for Regorafenib Analogues
| Compound | HUVEC GI50 (nM) (Endothelial Cells) | HT-29 GI50 (nM) (Colon Cancer) | HepG2 GI50 (nM) (Liver Cancer) |
| Regorafenib | 15 | 80 | 65 |
| Analogue 1 | 10 | 65 | 50 |
| Analogue 2 | 120 | >1000 | >1000 |
| Analogue 3 | 25 | 95 | 85 |
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them based on specific laboratory conditions, available equipment, and safety considerations. All work should be performed in accordance with institutional safety policies.
References
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regorafenib - NCI [dctd.cancer.gov]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Synergy of Regorafenib and Doxorubicin In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the synergistic potential of combining the multi-kinase inhibitor Regorafenib with the chemotherapeutic agent Doxorubicin in vitro. The protocols and data presented herein are based on established methodologies and publicly available research, offering a framework for investigating this drug combination in various cancer cell line models.
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets several signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Doxorubicin is an anthracycline antibiotic widely used in chemotherapy that primarily works by intercalating DNA and inhibiting topoisomerase II. The combination of these two agents is of interest for its potential to overcome drug resistance and enhance anti-tumor efficacy. A key mechanism underlying this synergy is the ability of Regorafenib to inhibit the function of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), which are often responsible for the efflux of chemotherapeutic drugs like Doxorubicin from cancer cells.
Data Presentation
The following tables summarize the quantitative data from in vitro studies assessing the effect of Regorafenib on Doxorubicin cytotoxicity.
Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with Regorafenib in Colorectal Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Reversal |
| SW620 (Parental) | Doxorubicin | 0.21 ± 0.02 | N/A |
| SW620/Ad300 (Doxorubicin-Resistant) | Doxorubicin | 10.86 ± 1.23 | N/A |
| SW620/Ad300 | Doxorubicin + 5 µM Regorafenib | 1.34 ± 0.15 | 8.10 |
| SW620/Ad300 | Doxorubicin + 10 µM Regorafenib | 0.52 ± 0.06 | 20.88 |
Data is presented as the mean ± standard deviation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Regorafenib and Doxorubicin, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., SW620 and SW620/Ad300)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Regorafenib (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of Regorafenib and Doxorubicin in complete medium.
-
For single-drug treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) using a dose-response curve fitting software.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy. It is based on the median-effect principle and allows for the calculation of a Combination Index (CI).
Principle:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Procedure:
-
Experimental Design: Design a checkerboard assay with various concentrations of Regorafenib and Doxorubicin, typically in a constant ratio.
-
Data Collection: Perform a cell viability assay as described above for each drug alone and for the combinations.
-
Data Analysis: Use a software program like CompuSyn to analyze the dose-response data. The software will generate CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by the drug combination.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing Regorafenib and Doxorubicin synergy.
Caption: Signaling pathways affected by Regorafenib and Doxorubicin.
Application Note: Validating Regorafenib Target Engagement in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1] Its mechanism of action involves the inhibition of multiple kinases crucial for tumor angiogenesis, oncogenesis, and maintenance of the tumor microenvironment.[2] The primary targets of Regorafenib include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), TIE2, KIT, RET, and RAF kinases (RAF-1, BRAF).[3][4][5]
Validating that a drug like Regorafenib engages its intended molecular targets within a cellular context is a critical step in drug discovery.[6][7] It confirms the drug's mechanism of action, helps establish structure-activity relationships, and provides a framework for understanding both on-target efficacy and potential off-target effects. This application note provides detailed protocols for three widely-used methods to validate and quantify Regorafenib target engagement in live cells: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Phospho-protein Analysis of downstream signaling.
Key Signaling Pathways Modulated by Regorafenib
Regorafenib exerts its anti-tumor effects by simultaneously blocking several key signaling pathways essential for tumor growth and survival.[8][9]
-
Angiogenesis Pathway: By inhibiting VEGFR1-3 and TIE2, Regorafenib blocks the formation of new blood vessels, thereby depriving the tumor of essential oxygen and nutrients.[8][4]
-
Oncogenesis Pathway: Regorafenib targets kinases like KIT, RET, RAF-1, and BRAF, which are central components of the RAS/MAPK pathway that drives cell proliferation and survival.[4][10]
-
Tumor Microenvironment & Metastasis: Inhibition of PDGFR and FGFR disrupts stromal support for the tumor and can inhibit metastatic processes.[4][9]
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess drug-target binding in a cellular environment.[11][12] The principle is based on ligand-induced thermal stabilization of the target protein; when a drug binds to its target, the resulting complex is more resistant to thermal denaturation.[12][13]
Detailed Protocol: CETSA for Regorafenib Target Engagement
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., CRC cell line SW480 or HCC cell line HepG2) to 80-90% confluency.
-
Harvest cells and resuspend in fresh media to a density of 2 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of Regorafenib (e.g., 0.1 µM to 20 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include an unheated control sample.
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration.
-
Analyze the amount of the soluble target protein (e.g., VEGFR2, BRAF) remaining at each temperature using Western Blot or ELISA. Use a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining versus temperature for both vehicle- and Regorafenib-treated samples.
-
The shift in the melting curve indicates thermal stabilization and confirms target engagement.
-
Data Presentation: CETSA
| Target Protein | Vehicle Tagg (°C) | Regorafenib (10 µM) Tagg (°C) | Thermal Shift (ΔTagg) |
| VEGFR2 | 52.5 | 58.0 | +5.5°C |
| BRAF | 55.0 | 59.5 | +4.5°C |
| Control (GAPDH) | 65.0 | 65.1 | No significant shift |
Tagg = Aggregation Temperature Midpoint
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that quantitatively measures compound binding in live cells.[14][15] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a measurable decrease in the BRET signal.[15][16][17]
Detailed Protocol: NanoBRET™ for Regorafenib
-
Cell Preparation and Transfection:
-
Use a suitable cell line, such as HEK293, for transient transfection.
-
Co-transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., BRAF-NanoLuc®). Follow the manufacturer's protocol for the transfection reagent.
-
Plate the transfected cells in a white, 96- or 384-well assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Regorafenib in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET® tracer and Nano-Glo® substrate solution according to the manufacturer's protocol.
-
Add the Regorafenib dilutions to the appropriate wells.
-
Add the tracer/substrate mixture to all wells. Include "no tracer" and "no compound" controls.
-
-
Signal Measurement:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Measure the luminescence signal at two wavelengths: a donor emission wavelength (460nm) and an acceptor emission wavelength (600nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well.
-
Normalize the data to the vehicle control (as 100% engagement) and the "no tracer" control (as 0%).
-
Plot the normalized BRET ratio against the logarithm of the Regorafenib concentration.
-
Use a non-linear regression model (four-parameter log-logistic curve) to determine the IC₅₀ value, which represents the concentration of Regorafenib required to displace 50% of the tracer.
-
Data Presentation: NanoBRET™
| Target Kinase | Regorafenib Cellular IC₅₀ (nM) |
| VEGFR2 | 21 |
| TIE2 | 35 |
| PDGFRβ | 40 |
| BRAF | 130 |
| BRAFV600E | 45 |
| c-KIT | 85 |
| RET | 98 |
Method 3: Phospho-protein Analysis (Downstream Signaling)
This method provides functional validation of target engagement by measuring the inhibition of downstream signaling events.[6] If Regorafenib binds and inhibits a target kinase, the phosphorylation of that kinase's direct substrates should decrease. For example, inhibition of VEGFR2 can be confirmed by measuring the level of phosphorylated VEGFR2 (p-VEGFR2), and inhibition of the RAF/MEK/ERK pathway can be confirmed by measuring levels of phosphorylated ERK (p-ERK).[18][19][20]
Detailed Protocol: Western Blot for p-ERK
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT-116) and grow until they reach ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Pre-treat cells with various concentrations of Regorafenib for 2 hours.
-
Stimulate the cells with a growth factor like EGF (100 ng/mL) for 15 minutes to induce ERK phosphorylation.
-
-
Protein Extraction:
-
Immediately place plates on ice and wash with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the intensity of the p-ERK and total ERK bands.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the stimulated control.
-
Plot the normalized ratio against the Regorafenib concentration to determine the IC₅₀ for functional inhibition.
-
Data Presentation: Downstream Inhibition
| Downstream Marker | Cell Line | Stimulant | Regorafenib Functional IC₅₀ (nM) |
| p-VEGFR2 (Tyr1175) | HUVEC | VEGF | 30 |
| p-ERK (Thr202/Tyr204) | HCT-116 | EGF | 150 |
| p-AKT (Ser473) | HepG2 | IGF-1 | >1000 (weaker effect) |
| p-STAT3 (Tyr705) | SW480 | IL-6 | 250 |
Summary of Quantitative Data
The table below provides a hypothetical summary of results from the different assays, allowing for a direct comparison of Regorafenib's activity at the level of direct binding (CETSA, NanoBRET™) and functional cellular inhibition.
| Target | Method | Cell Line | Endpoint | Result |
| VEGFR2 | CETSA | HUVEC | Thermal Shift (ΔTagg) | +5.5°C |
| NanoBRET™ | HEK293 | Cellular IC₅₀ | 21 nM | |
| Western Blot | HUVEC | Functional IC₅₀ (p-VEGFR2) | 30 nM | |
| BRAF | CETSA | HCT-116 | Thermal Shift (ΔTagg) | +4.5°C |
| NanoBRET™ | HEK293 | Cellular IC₅₀ | 130 nM | |
| Western Blot | HCT-116 | Functional IC₅₀ (p-ERK) | 150 nM |
Discrepancies between direct binding affinity and functional inhibition can arise due to cellular factors such as high intracellular ATP concentrations, drug efflux pumps, or the complexity of signaling networks. Integrating data from multiple orthogonal assays provides a more comprehensive and confident validation of target engagement.
References
- 1. Regorafenib - Wikipedia [en.wikipedia.org]
- 2. regorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Regorafenib - NCI [dctd.cancer.gov]
- 5. Regorafenib | BAY 73-4506 | RTK inhibitor | TargetMol [targetmol.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 9. STIVARGA® (regorafenib) | Patient Website [stivarga-us.com]
- 10. Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 13. benchchem.com [benchchem.com]
- 14. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. news-medical.net [news-medical.net]
- 18. Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Regorafenib suppresses epidermal growth factor receptor signaling-modulated progression of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent IC50 Values for Regorafenib
This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in their half-maximal inhibitory concentration (IC50) values when working with Regorafenib. This document provides a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Regorafenib and what is its mechanism of action?
Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers.[1] Its mechanism of action involves targeting multiple protein kinases that are crucial for processes like angiogenesis (the formation of new blood vessels), oncogenesis (tumor formation), and the maintenance of the tumor microenvironment.[1][2] By inhibiting these kinases, Regorafenib disrupts several signaling pathways essential for cancer cell proliferation, survival, and metastasis.[1]
Key targets of Regorafenib include:
-
Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2).[3][4]
-
Stromal Kinases: Platelet-Derived Growth Factor Receptor (PDGFR-β) and Fibroblast Growth Factor Receptor (FGFR).[2][4]
-
Oncogenic Kinases: KIT, RET, and RAF-1, which are part of the MAPK/ERK signaling pathway.[2][5]
References
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. researchgate.net [researchgate.net]
- 4. Regorafenib - NCI [dctd.cancer.gov]
- 5. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regorafenib Hydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Regorafenib Hydrochloride in preclinical animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a recommended starting dose for Regorafenib in mouse models?
A common and effective starting dose for Regorafenib in various mouse xenograft models is 10 mg/kg/day , administered orally.[1][2] This dose has been shown to achieve plasma exposures in mice comparable to those observed in humans receiving the 160 mg/day clinical dose.[2] However, doses can vary depending on the tumor model and research question. For instance, in some colorectal cancer models, doses up to 30 mg/kg/day have been used to achieve complete tumor growth suppression.[3][4]
Q2: How should I prepare and administer Regorafenib for oral gavage?
Regorafenib is typically administered orally via gavage. A common vehicle solution consists of a mixture of 10% Transcutol, 10% Cremophor, and 80% 0.9% NaCl.[1] The drug should be administered once daily.[1][3]
Q3: My animals are experiencing significant weight loss and toxicity. What should I do?
Toxicity, including weight loss, is a known issue. If animals show signs of significant toxicity, consider the following:
-
Dose Reduction: The dose can be reduced. Clinical practice often involves reducing the dose in decrements to manage adverse events, a strategy that can be adapted for animal studies.[5][6]
-
Dose Escalation Strategy: Instead of starting at a high dose, a dose-escalation strategy may improve tolerability. This approach, validated in clinical trials like the ReDOS study, involves starting with a lower dose (e.g., an equivalent of 80 mg/day) and gradually increasing to the target dose if the animal tolerates it well.[7][8][9]
-
Supportive Care: Ensure animals have adequate access to food and water and are monitored daily for behavior and physical condition.[1]
Q4: What kind of tumor growth inhibition (TGI) can I expect?
Regorafenib has shown significant TGI across various patient-derived xenograft (PDX) models.
-
In gastric cancer PDX models, a 10 mg/kg/day dose resulted in TGI ranging from 72% to 96%.[2]
-
In hepatocellular carcinoma (HCC) PDX models, significant TGI was observed in 8 out of 10 models at a 10 mg/kg/day dose.[1][10]
-
Response can be variable between different models, with some showing a strong response and others being non-responders.[1]
Q5: How does Regorafenib work, and what are its main targets?
Regorafenib is a multi-kinase inhibitor that targets kinases involved in tumor angiogenesis, oncogenesis, metastasis, and the tumor microenvironment.[11][12] Its primary mechanism involves blocking key signaling pathways essential for tumor growth and survival.
Key targets include:
-
Metastasis & Stroma: PDGFR-β, FGFR[12]
By inhibiting these targets, Regorafenib disrupts tumor cell proliferation, cuts off the tumor's blood supply (anti-angiogenic effect), and modulates the tumor microenvironment.[11][12]
Quantitative Data Summary
Table 1: Recommended Doses and Efficacy in Preclinical Models
| Animal Model | Tumor Type | Dose | Route | Key Efficacy Outcome | Citation(s) |
|---|---|---|---|---|---|
| Nude Mice | Hepatocellular Carcinoma (HCC) PDX | 10 mg/kg/day | Oral | Significant TGI in 8/10 models. | [1][10] |
| Nude Mice | Gastric Cancer PDX | 10 mg/kg/day | Oral | TGI of 72% to 96%. | [2] |
| BALB/c Mice | Colorectal Cancer (Orthotopic CT26) | 30 mg/kg/day | Oral | Completely suppressed tumor growth. | [3][4] |
| Nude Mice | Colorectal Cancer (Subcutaneous MC38) | 3 mg/kg/day | Oral | Moderate TGI; enhanced when combined with anti-PD1. | [3] |
| Nude Mice | Colorectal Cancer (Liver Metastasis) | Not Specified | Oral | Significantly delayed disease progression. |[13] |
Table 2: Pharmacokinetic Parameters of Regorafenib in Animal Models
| Species | Dose | Route | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Citation(s) |
|---|---|---|---|---|---|---|
| Nude Mice | 10 mg/kg (single dose) | Oral | ~1.5 | ~6 | ~25 | [1] |
| Wistar Rats | 20 mg/kg (single dose) | Oral | Not specified | Not specified | Not specified | [14] |
| Nude Mice | 10 mg/kg/day (5 days) | Oral | ~2.0 (steady-state) | ~6 | ~35 (steady-state) |[1] |
Note: PK values are approximate and can vary based on specific study conditions.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Mouse Model
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nu/nu).[1]
-
Tumor Implantation: Subcutaneously implant tumor fragments from a patient-derived HCC or other relevant cancer model.[1]
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (n=8-10 per group).[1][3]
-
Drug Preparation: Prepare Regorafenib in a vehicle solution of 10% Transcutol, 10% Cremophor, and 80% 0.9% NaCl.[1]
-
Administration: Administer Regorafenib (e.g., 10 mg/kg) or vehicle solution once daily via oral gavage.[1]
-
Monitoring:
-
Study Endpoint: Continue treatment for a defined period (e.g., 28 days) or until tumors reach a predetermined maximum size (e.g., 2000 mm³).[1]
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis (e.g., p-value) to compare treatment groups with the vehicle control.[1][2]
Protocol 2: Pharmacokinetic (PK) Analysis in Mice
-
Animals: Use 6-8 week old female BALB/c nu/nu mice.[1]
-
Dosing: Administer Regorafenib orally at the desired dose (e.g., 10 mg/kg) once daily for 5 days to reach steady-state.[1]
-
Sample Collection: Collect blood samples from a subset of animals (n=3 per time point) at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Preparation: Process blood samples to separate plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of Regorafenib and its active metabolites (M-2 and M-5) in plasma samples using a validated LC-MS/MS method.[14][15]
-
PK Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using a non-compartmental model.[14]
Visualizations
References
- 1. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regorafenib inhibits growth, angiogenesis, and metastasis in a highly aggressive, orthotopic colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stivarga (regorafenib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Dosing Information | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 7. onclive.com [onclive.com]
- 8. Regorafenib dose-optimisation in patients with refractory metastatic colorectal cancer (ReDOS): a randomised, multicentre, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regorafenib dose-optimisation in patients with refractory metastatic colorectal cancer (ReDOS): a randomised, multicentre, open-label, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. What is Regorafenib used for? [synapse.patsnap.com]
- 12. Regorafenib - NCI [dctd.cancer.gov]
- 13. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Overcoming Regorafenib-induced toxicity in xenograft models
Technical Support Center: Regorafenib Xenograft Studies
Welcome to the technical support center for researchers utilizing regorafenib in xenograft models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and overcome common toxicities, ensuring the integrity of your research and the welfare of your animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common regorafenib-induced toxicities observed in xenograft models?
A: The most frequently reported toxicities in preclinical xenograft models mirror those seen in clinical trials. These primarily include:
-
Hand-Foot Skin Reaction (HFSR): Characterized by erythema, hyperkeratosis (thickening of the skin), and tenderness, particularly on the paw pads.[1][2][3] This is often the most significant dose-limiting toxicity.[3]
-
Body Weight Loss: Significant and rapid body weight loss is a common indicator of systemic toxicity.
-
Hepatotoxicity: Indicated by elevated serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[4][5][6]
-
Diarrhea: Can lead to dehydration and subsequent weight loss.[7][8]
-
Fatigue/Asthenia: Often observed as reduced general activity and lethargy in mice.[7][9]
Troubleshooting Guides
Issue 1: Severe Body Weight Loss (>15%)
Significant body weight loss is a primary indicator of systemic toxicity and must be managed promptly to prevent excessive morbidity.
Q: An animal's body weight has dropped by 18% from baseline after 7 days of regorafenib treatment. What is the recommended course of action?
A: Immediate intervention is required. The recommended strategy involves dose modification and supportive care.
Experimental Protocol: Dose Interruption and Reduction
-
Suspend Dosing: Immediately cease regorafenib administration for any animal exhibiting >15% body weight loss from its baseline measurement.
-
Provide Supportive Care:
-
Ensure easy access to a high-calorie, palatable diet supplement (e.g., hydrogel or diet gel).
-
Administer subcutaneous fluids (e.g., 0.9% sterile saline, 1 mL) to combat dehydration, especially if diarrhea is also present.
-
-
Monitor Recovery: Weigh the animal daily.
-
Resume Dosing at Reduced Level: Once the animal's body weight has recovered to within 10% of its baseline, resume regorafenib administration at a 50% reduced dose (e.g., reduce from 30 mg/kg to 15 mg/kg).
-
Continue Monitoring: If toxicity reappears at the lower dose, consider discontinuing treatment for that animal and excluding it from the study endpoint analysis.
Troubleshooting Workflow: Body Weight Loss Here is a decision-making workflow for managing body weight loss during a xenograft study.
Caption: Workflow for managing regorafenib-induced body weight loss.
Issue 2: Hand-Foot Skin Reaction (HFSR)
HFSR is a common and painful toxicity that can affect animal welfare and mobility. It typically appears within the first two weeks of treatment.[8]
Q: The paws of several mice in the regorafenib group are red, swollen, and show signs of hyperkeratosis. How can this be managed while maintaining the experiment?
A: Management involves a combination of dose modification and topical supportive care. Prophylactic measures can also be effective.
Experimental Protocol: Management of HFSR
-
Prophylactic Care (Optional but Recommended): Before starting regorafenib, apply a thin layer of urea-based cream to the paws of all animals to moisturize and potentially reduce the severity of HFSR.[3]
-
Identify and Grade HFSR:
-
Grade 1: Mild erythema and swelling.
-
Grade 2: Moderate erythema, swelling, hyperkeratosis, and potential tenderness.
-
Grade 3: Severe erythema, blistering, ulceration, and impaired mobility.
-
-
Intervention for Grade 2 or Higher:
-
Dose Reduction: For Grade 2 HFSR, reduce the regorafenib dose to 50%.
-
Dose Interruption: For Grade 3 HFSR, suspend dosing for at least 7 days or until the reaction improves to Grade 1.[10] Resume treatment at a 50% reduced dose.
-
Topical Treatment: Apply a topical steroidal cream (e.g., clobetasol) to the affected paws once daily to reduce inflammation.[11] Ensure it is applied sparingly and the animal is observed to prevent ingestion.
-
Data Presentation: Dose Modification for Toxicity
The following table summarizes a typical dose modification scheme based on clinical trial data, which can be adapted for preclinical models.[10]
| Toxicity Grade (NCI-CTCAE) | Observed Toxicity | Recommended Action in Xenograft Model |
| Grade 2 | Moderate symptoms (e.g., HFSR, diarrhea) not improving with supportive care. | Reduce regorafenib dose to 50%. |
| Grade 3 or 4 | Severe or life-threatening symptoms. | Interrupt dosing until toxicity resolves to Grade 1. Resume at 50% of the last tolerated dose. |
| Re-occurrence of Grade 2 | Toxicity reappears at a reduced dose. | Interrupt dosing until resolution. Consider resuming at a further reduced dose (e.g., 25% of original) or discontinuing. |
Issue 3: Suspected Hepatotoxicity
Regorafenib is associated with a risk of hepatotoxicity, which can be fatal.[4][12] Monitoring liver function is critical, especially in longer-term studies.
Q: How can I monitor for and mitigate potential liver damage in my xenograft model?
A: Regular monitoring of liver enzymes via blood sampling is the most direct method. Mitigation strategies are primarily centered around dose adjustment.
Experimental Protocol: Monitoring Liver Function
-
Baseline Blood Collection: Prior to the first dose of regorafenib, collect a small blood sample (e.g., via tail vein or submandibular bleed) to establish baseline levels of ALT and AST.
-
Scheduled Blood Draws: Collect blood samples at regular intervals (e.g., every 14 days) throughout the study.
-
Sample Processing: Process blood to separate serum and analyze for ALT and AST levels using a suitable biochemical analyzer.
-
Data Analysis and Action:
-
An elevation of ALT/AST >5 times the upper limit of normal (or baseline) is considered significant.[12]
-
If significant elevations are observed, consider reducing the regorafenib dose for that cohort by 25-50% and re-testing after 7 days.
-
Histopathological analysis of the liver at the study endpoint is crucial to confirm any treatment-related changes.
-
Data Presentation: Incidence of Hepatotoxicity
This table shows the incidence of elevated liver enzymes from a meta-analysis of clinical trials, indicating the potential for these toxicities.[6]
| Liver Enzyme | Incidence (All-Grade) | Incidence (High-Grade) |
| Bilirubin Elevation | 23% | 5% |
| AST Elevation | 32% | 6% |
| ALT Elevation | 27% | 5% |
Advanced Strategies & Concepts
Dose-Escalation Strategy
To improve tolerability, a dose-escalation strategy, adapted from clinical studies like the ReDOS trial, can be implemented.[11][13][14][15] This approach may allow animals to acclimate to the drug, potentially reducing the severity of initial toxicities.
Q: How can I implement a dose-escalation protocol in my xenograft study?
A: Instead of starting at the target therapeutic dose, begin with a lower dose and gradually increase it.
Experimental Protocol: Dose-Escalation Dosing
-
Week 1: Administer regorafenib at 25-30% of the target dose (e.g., 8-10 mg/kg if the target is 30 mg/kg).
-
Week 2: If Week 1 was well-tolerated (e.g., body weight loss <10%, no Grade 2+ toxicities), increase the dose to 60-70% of the target (e.g., 20 mg/kg).
-
Week 3 Onward: If Week 2 was well-tolerated, increase to the full target dose (e.g., 30 mg/kg) for the remainder of the study.
-
Toxicity Monitoring: At any point, if significant toxicity occurs, the dose should be held or reduced according to the troubleshooting guides above.
Conceptual Diagram: Dose Escalation vs. Standard Dosing
Caption: Comparison of standard vs. dose-escalation strategies.
Regorafenib Signaling and Toxicity Pathway
Regorafenib is a multi-kinase inhibitor. Its therapeutic effects and toxicities are linked to its inhibition of various signaling pathways.
Q: What is the mechanism of action of regorafenib, and how does it relate to toxicity?
A: Regorafenib targets multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[5] Key targets include VEGFR1-3, PDGFR, FGFR, and RAF kinases.[9] Toxicity, such as HFSR, is theorized to result from the inhibition of VEGFR and PDGFR, which disrupts vascular repair mechanisms in areas of high pressure, like paw pads.[8]
Signaling Pathway Diagram
Caption: Regorafenib's multi-kinase inhibition leading to efficacy and toxicity.
References
- 1. Regorafenib-associated hand-foot skin reaction: practical advice on diagnosis, prevention, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regorafenib-associated hand–foot skin reaction: practical advice on diagnosis, prevention, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regorafenib inhibits EphA2 phosphorylation and leads to liver damage via the ERK/MDM2/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incidence and risk of regorafenib-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incidence and risk of regorafenib-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Management of regorafenib-related toxicities: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. Management of regorafenib-related toxicities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Regorafenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dosing Information | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 14. targetedonc.com [targetedonc.com]
- 15. onclive.com [onclive.com]
Technical Support Center: Interpreting Western Blot Results After Regorafenib Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected Western blot results following cell or tissue treatment with Regorafenib.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your Western blot experiments with Regorafenib.
Q1: I treated my cancer cells with Regorafenib, but I see no decrease in the phosphorylation of my target kinase (e.g., p-VEGFR2, p-ERK). Why?
Answer: This is a common issue that can point to several factors, ranging from experimental setup to cellular resistance mechanisms.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Inhibitor Concentration or Treatment Time:
-
Recommendation: The effective concentration of Regorafenib can vary significantly between cell lines.[1][2][3] Perform a dose-response experiment with a range of concentrations (e.g., 1-20 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal conditions for your specific cell model.
-
-
Inactive Regorafenib:
-
Recommendation: Ensure your Regorafenib stock is stored correctly as per the manufacturer's instructions and that fresh dilutions are made for each experiment. Avoid repeated freeze-thaw cycles.
-
-
High Cell Confluence:
-
Recommendation: High cell density can sometimes lead to reduced drug efficacy due to factors like nutrient depletion or altered cell signaling. Ensure you are treating cells at a consistent and optimal confluence (typically 70-80%).
-
-
Intrinsic or Acquired Resistance:
-
Recommendation: The cell line you are using may have intrinsic resistance to Regorafenib. This can be due to mutations downstream of Regorafenib's targets (e.g., in the MAPK pathway).[1] Long-term exposure can also lead to acquired resistance, potentially through activation of alternative survival pathways.[4] Consider analyzing other nodes in the signaling pathway to diagnose the point of resistance.
-
-
General Western Blot Issues:
Q2: After Regorafenib treatment, the phosphorylation of a kinase in the MAPK pathway (e.g., p-ERK) unexpectedly increased. Is this a valid result?
Answer: Yes, this can be a valid, albeit counterintuitive, result known as "paradoxical activation."
Possible Causes and Troubleshooting Steps:
-
Paradoxical MAPK Pathway Activation:
-
Explanation: Regorafenib, like other inhibitors that can target RAF kinases, may paradoxically activate the ERK signaling pathway in cells that are wild-type for BRAF but have upstream activation (e.g., RAS mutations).[8][9] The inhibitor binding to one RAF molecule in a dimer can allosterically activate the other, leading to increased downstream signaling.[8][9]
-
Recommendation: Check the RAS and BRAF mutation status of your cell line. This phenomenon is a known class effect of ATP-competitive RAF inhibitors.[8] To confirm, you could test the effect of a MEK inhibitor in combination with Regorafenib to see if the paradoxical p-ERK increase is abrogated.
-
Q3: I see a decrease in my primary phosphorylated target, but after 24 hours, the signal returns to baseline or even higher. What is happening?
Answer: This is likely due to the activation of cellular feedback loops, a common adaptive resistance mechanism to kinase inhibitors.
Possible Causes and Troubleshooting Steps:
-
Feedback Loop Activation:
-
Explanation: Inhibition of a key signaling node like the PI3K/AKT or MAPK pathway can relieve negative feedback mechanisms. For instance, inhibiting AKT can lead to the increased expression and phosphorylation of multiple receptor tyrosine kinases (RTKs) like HER3 and IGF-1R.[10] This reactivation of upstream RTKs can then re-stimulate the pathway you are studying, leading to a rebound in phosphorylation.
-
Recommendation: Perform a time-course experiment (e.g., 1, 4, 8, 16, 24 hours) to observe the dynamics of pathway inhibition and reactivation. To confirm a feedback loop, you can co-treat cells with Regorafenib and an inhibitor of the suspected upstream RTK (e.g., an EGFR inhibitor) to see if this prevents the signal rebound.
-
Q4: My total protein levels for a specific kinase (e.g., total AKT) are decreasing after Regorafenib treatment. Is this expected?
Answer: While kinase inhibitors primarily target phosphorylation, a decrease in total protein levels can occur, often as a secondary effect.
Possible Causes and Troubleshooting Steps:
-
Induction of Apoptosis:
-
Protein Degradation:
-
Recommendation: Ensure that your lysis buffer contains a fresh cocktail of protease inhibitors to prevent protein degradation during sample preparation.[5]
-
-
Unequal Protein Loading:
-
Recommendation: Always probe your membrane with a reliable loading control antibody (e.g., GAPDH, β-actin, or β-tubulin) to ensure that equal amounts of protein were loaded in each lane.
-
Q5: I am seeing unexpected bands on my blot after Regorafenib treatment. How should I interpret this?
Answer: Unexpected bands can arise from several sources, including antibody non-specificity, protein modifications, or off-target effects of the drug.
Possible Causes and Troubleshooting Steps:
-
Antibody Non-Specificity:
-
Recommendation: This is a common issue in Western blotting.[7] Reduce the concentration of your primary and/or secondary antibodies. Ensure your blocking and washing steps are adequate to minimize non-specific binding.[6][7] Run a control lane with your secondary antibody only to check for non-specific binding.
-
-
Off-Target Effects:
-
Explanation: Regorafenib is a multi-kinase inhibitor, and while it has a defined set of primary targets, it may have off-target effects on other kinases or cellular proteins, especially at higher concentrations. These off-target effects could lead to the appearance of unexpected bands if you are probing for proteins in other pathways.
-
Recommendation: Review the literature for known off-target effects of Regorafenib. Perform a dose-response experiment; off-target effects are often more pronounced at higher concentrations.
-
-
Protein Modification or Cleavage:
-
Explanation: The unexpected band could represent a post-translationally modified (e.g., ubiquitinated) or cleaved form of your target protein. Drug treatment can sometimes induce these modifications.
-
Recommendation: Check the literature for known modifications or cleavage products of your protein of interest. The molecular weight of the unexpected band can provide clues.
-
Data Presentation
Table 1: In Vitro IC50 Values of Regorafenib in Various Cell Lines
The half-maximal inhibitory concentration (IC50) provides a measure of the potency of a drug in inhibiting a specific biological or biochemical function. These values can vary based on the cell line and assay conditions.
| Cell Line | Cancer Type | Target/Assay | IC50 (µM) | Reference |
| HUVEC | Endothelial | VEGF-stimulated proliferation | ~0.003 | [1] |
| HUVEC | Endothelial | VEGFR-2 Phosphorylation | 0.004 - 0.016 | [1] |
| HCT116 | Colorectal Cancer | Cell Proliferation | 3 | [3] |
| SW480 | Colorectal Cancer | Cell Proliferation | 5.5 | [3] |
| Caco-2 | Colorectal Cancer | Cell Proliferation | 5 | [3] |
| HT29 | Colorectal Cancer | Cell Proliferation | ~6 | [2] |
| H1299 | Non-small cell lung cancer | Cell Proliferation | 15.67 | [11] |
| PC-9 | Non-small cell lung cancer | Cell Proliferation | 9.395 | [11] |
Note: IC50 values are highly dependent on the experimental conditions and should be determined empirically for your specific system.
Experimental Protocols
Detailed Methodology for Western Blot Analysis After Regorafenib Treatment
This protocol provides a general framework for analyzing protein expression and phosphorylation changes in cultured cells following treatment with Regorafenib.
1. Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of Regorafenib (or vehicle control, e.g., DMSO) for the specified duration.
2. Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[15][16]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
4. Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to your protein lysates (typically to a 1X final concentration) and boil at 95-100°C for 5-10 minutes to denature the proteins.[16]
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) for each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker in one lane.
-
Run the gel according to the manufacturer's instructions to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[5]
6. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system or X-ray film.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Key signaling pathways inhibited by Regorafenib.
Caption: Negative feedback loop leading to pathway reactivation.
Experimental Workflow Diagram
Caption: Standard workflow for a Western blot experiment.
References
- 1. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-resolved Phosphoproteome Analysis of Paradoxical RAF Activation Reveals Novel Targets of ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regorafenib induces NOX5-mediated endoplasmic reticulum stress and potentiates the anti-tumor activity of cisplatin in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regorafenib Induces Apoptosis and Inhibits Metastatic Potential of Human Bladder Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 13. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. novusbio.com [novusbio.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Managing Tumor Growth Variability in Regorafenib Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in tumor growth during Regorafenib xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tumor growth variability in xenograft models?
Tumor growth variability in xenograft studies can stem from several biological and technical factors. Biologically, the inherent heterogeneity of both patient-derived xenografts (PDX) and cell line-derived xenografts (CDX) can lead to varied growth rates and responses to treatment.[1][2] The interaction between the host mouse's microenvironment and the implanted human tumor can also differ among individual animals.[1] Technical variability can be introduced through inconsistent cell handling, such as using cells with varying passage numbers, and inconsistent injection techniques.[1][3] Variations in the number of cells injected, the injection site, and the use of supportive matrices like Matrigel can also contribute to inconsistent tumor establishment and growth.[1]
Q2: How does Regorafenib's mechanism of action influence tumor growth and potential variability?
Regorafenib is an oral multi-kinase inhibitor that targets several pathways involved in tumor growth, angiogenesis, and the tumor microenvironment.[4][5][6][7] It inhibits angiogenic kinases like VEGFR1-3 and TIE2, oncogenic kinases such as KIT, RET, BRAF, and stromal kinases including PDGFR-β and FGFR.[6][8] This multi-targeted approach can lead to variable responses depending on the specific molecular profile of the xenograft model. For instance, tumors with a high dependence on the pathways inhibited by Regorafenib may show a more significant and uniform response. Conversely, tumors with alternative growth pathways or developing resistance may exhibit more heterogeneous growth patterns.[9]
Q3: What are the best practices for minimizing variability in a Regorafenib xenograft study?
To minimize variability, it is crucial to standardize the experimental workflow. This includes using a homogenous cohort of mice of the same strain, sex, age, and weight, and housing them under identical conditions.[1] Rigorous cell culture practices are essential, such as using cells with a consistent passage number and ensuring high viability (>95%) at the time of injection.[1] The tumor implantation procedure should be consistent, with a precise number of cells injected in a consistent volume at the same anatomical location.[1] Randomization of mice into control and treatment groups and blinding of personnel performing tumor measurements and data analysis are also critical steps.[1]
Q4: How should tumor growth be monitored and what are the standard endpoints?
Tumor volume should be monitored regularly, typically 2-3 times per week, using calipers.[10] The volume can be calculated using the formula: Volume = (Length x Width²) / 2.[10] The study endpoint is often reached when tumors in the control group attain a predetermined maximum size, or after a specific treatment duration (e.g., 21-28 days).[1] At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as calculating tumor growth inhibition (TGI) and conducting histological and molecular analyses.[1]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in tumor growth within the control group | - Inconsistent number or viability of injected cells.- Variation in animal health, age, or weight.- Suboptimal or inconsistent tumor implantation technique. | - Standardize cell counting and viability assessment (e.g., trypan blue exclusion).- Use a homogenous cohort of animals.- Ensure consistent injection depth and volume. Consider using a matrix like Matrigel to improve engraftment consistency.[1] |
| Inconsistent response to Regorafenib treatment | - Inaccurate dosing or unstable drug formulation.- Inherent heterogeneity of the xenograft model.- Development of drug resistance mechanisms. | - Prepare fresh Regorafenib formulations daily and verify the concentration. Ensure consistent administration (e.g., time of day, route).- Thoroughly characterize the molecular profile of your xenograft model. Consider using multiple models to assess a range of responses.- Analyze tumor tissue post-treatment to investigate potential resistance mechanisms, such as alterations in the PI3K/AKT pathway.[9] |
| No tumor growth or poor engraftment | - Low viability of injected cells.- Insufficient number of cells injected.- Subcutaneous injection is too shallow or deep. | - Ensure cell viability is >95% at the time of injection.- Optimize the number of cells injected for the specific cell line or PDX model.- Standardize the subcutaneous injection technique to ensure consistent placement of cells. |
| Excessive toxicity or adverse effects in treated mice (e.g., significant weight loss) | - Regorafenib dose is too high for the specific mouse strain or model.- Off-target effects of the inhibitor.- Issues with the vehicle used for formulation. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor animal health closely, including body weight, and adjust the dose if necessary.- Ensure the vehicle is well-tolerated and does not cause adverse effects on its own. |
Quantitative Data Summary
Table 1: Examples of Regorafenib Efficacy in Xenograft Models
| Xenograft Model | Regorafenib Dose | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Colo-205 (colorectal cancer) | 10 mg/kg/day | 14 days | ~75% | [11] |
| HCT116 (colon cancer) | 25 mg/kg/day (with MK2206) | 3 days | Synergistic antitumor activity | [11] |
| SNU-16 (gastric cancer) | 15 and 30 mg/kg/day | 22 days | Significant inhibition | [12] |
| Patient-Derived Gastric Cancer Xenografts (8 models) | 10 mg/kg/day | Not specified | 72% to 96% | [13] |
| Patient-Derived Hepatocellular Carcinoma Xenografts (10 models) | 10 mg/kg/day | 28 days | Significant inhibition in 8/10 models | [14] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients in a sterile collection tube with a suitable transport medium (e.g., DMEM with antibiotics) on ice. Transport to the lab within 3 hours.[10]
-
Tissue Processing: In a biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove blood and necrotic tissue. Cut the tumor into small fragments of approximately 2-3 mm³.[10]
-
Implantation:
-
Use highly immunodeficient mice (e.g., NOD-scid gamma (NSG)).[10]
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the implantation site (typically the flank).[10]
-
Make a small incision (~5 mm) and create a subcutaneous pocket using sterile forceps.
-
Implant one to two tumor fragments into the pocket.[10]
-
Close the incision with surgical clips or sutures.[10]
-
-
Monitoring and Passaging:
-
Monitor mice at least twice weekly for tumor growth using calipers.[10]
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.[10]
-
Process the resected tumor as described above and implant fragments into a new cohort of mice for the next passage (F1 generation).[10]
-
Cryopreserve a portion of the tumor from each passage for future use and fix another portion for histological and molecular characterization.[10]
-
Protocol 2: Regorafenib Efficacy Study in Established Xenografts
-
Cohort Establishment: Once a stable xenograft line is established, expand the model to generate a cohort of tumor-bearing mice.
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[12]
-
Dosing:
-
Prepare Regorafenib formulation and vehicle control.
-
Administer Regorafenib or vehicle control daily via the appropriate route (e.g., oral gavage).
-
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze tumor growth inhibition (TGI) and perform histological and molecular analyses on the tumor tissue.
Visualizations
Caption: Regorafenib's multi-kinase inhibitory action.
Caption: Workflow for a Regorafenib xenograft efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. researchgate.net [researchgate.net]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 6. Regorafenib - NCI [dctd.cancer.gov]
- 7. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGFR2 amplification is predictive of sensitivity to regorafenib in gastric and colorectal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
Technical Support Center: Cell-Based Assay Optimization for High-Throughput Regorafenib Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing cell-based assays for high-throughput screening (HTS) of Regorafenib.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: High Well-to-Well Variability in Cell Viability Assays
Question: We are observing significant variability between replicate wells in our MTT/CellTiter-Glo assay when screening Regorafenib. What are the likely causes and how can we minimize this?
Answer: High well-to-well variability is a common challenge in HTS that can obscure the true effect of your compound. The primary causes and their solutions are outlined below:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous by gently mixing before and during plating. Use calibrated multichannel pipettes for consistent dispensing. Consider using automated cell dispensers for large-scale screens. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, altering media concentration. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data. Ensure proper humidification in your incubator. |
| Pipetting Inaccuracies | Inconsistent pipetting of Regorafenib dilutions or assay reagents can introduce significant error. Regularly calibrate your pipettes and use reverse pipetting for viscous solutions. Automated liquid handlers can greatly improve precision. |
| Incomplete Reagent Mixing | After adding viability reagents (e.g., MTT, CellTiter-Glo), ensure thorough but gentle mixing. Use a plate shaker at a low speed to avoid cell detachment. |
| Regorafenib Precipitation | At higher concentrations, Regorafenib may precipitate out of the culture medium. Visually inspect your stock solutions and dilutions. If precipitation is observed, consider using a lower concentration of DMSO (final concentration should be <0.5%) or preparing fresh solutions. |
| Cell Clumping | Cell clumps lead to uneven seeding and growth. Ensure a single-cell suspension after trypsinization by gentle pipetting. A cell strainer can be used if clumping is persistent. |
Issue 2: Low Signal-to-Noise Ratio or Weak Assay Window
Question: Our assay for Regorafenib's effect on kinase activity has a low Z'-factor (<0.5), making it difficult to distinguish hits from noise. How can we improve the assay window?
Answer: A low Z'-factor indicates either a small dynamic range between your positive and negative controls or high data variation. Here are some strategies to enhance your assay's performance:
| Potential Cause | Recommended Solution |
| Suboptimal Cell Seeding Density | If cell numbers are too low, the signal may be weak. If too high, the signal may be saturated. Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal within the linear range of the assay. |
| Inappropriate Incubation Time | The effect of Regorafenib is time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the incubation period that yields the maximum difference between positive and negative controls. |
| Suboptimal Reagent Concentration | The concentration of detection reagents can impact signal strength. Titrate your primary and secondary antibodies (for ELISA-based assays) or substrate concentrations (for luminescence/fluorescence assays) to find the optimal concentrations that maximize the signal-to-noise ratio. |
| Cell Line Insensitivity | The chosen cell line may not be sensitive enough to Regorafenib's effects on the target kinase. Consider using a cell line known to have high expression of Regorafenib's targets (e.g., VEGFR, PDGFR, RAF). |
| High Background Signal | High background can be caused by media components, endogenous enzyme activity, or autofluorescence of the compound. Test for background signal from media alone and Regorafenib in a cell-free system. Use phenol red-free media if significant background is observed. |
Issue 3: Inconsistent Results in Apoptosis Assays
Question: We are using Annexin V/PI staining with flow cytometry to measure Regorafenib-induced apoptosis, but the results are not reproducible. What could be the issue?
Answer: Apoptosis assays can be sensitive to subtle variations in protocol execution. Here are common sources of inconsistency and how to address them:
| Potential Cause | Recommended Solution |
| Timing of Assay | Apoptosis is a dynamic process. The peak of early apoptosis (Annexin V positive, PI negative) may be missed if the assay is performed too early or too late. Conduct a time-course experiment to determine the optimal endpoint. |
| Loss of Apoptotic Cells | Apoptotic cells can detach from the plate. When harvesting, be sure to collect both the supernatant and the adherent cells to avoid underrepresenting the apoptotic population.[1] |
| Harsh Cell Handling | Over-trypsinization or vigorous vortexing can damage cell membranes, leading to an increase in PI-positive (necrotic) cells and confounding the results. Use a gentle cell dissociation reagent and handle cells with care.[2] |
| Incorrect Compensation Settings | Improper compensation for spectral overlap between FITC (Annexin V) and PI can lead to inaccurate population gating. Always run single-color controls to set the correct compensation. |
| Reagent Quality | Ensure that Annexin V and PI reagents are stored correctly and are not expired. A positive control (e.g., cells treated with a known apoptosis inducer) is essential to validate reagent activity.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Regorafenib?
Regorafenib is an oral multi-kinase inhibitor that targets several protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), as well as the KIT, RET, and RAF kinases.[4][5] By inhibiting these kinases, Regorafenib can disrupt signaling pathways crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply the tumor.[4]
Q2: Which cell lines are suitable for screening Regorafenib?
The choice of cell line should be guided by the specific research question and the expression of Regorafenib's targets. Commonly used cell lines for studying Regorafenib's effects include:
-
Hepatocellular carcinoma: SK-Hep1, HepG2, Hep3B, PLC/PRF/5[8]
-
Gastrointestinal stromal tumors (GIST): GIST-T1, GIST882[6]
-
Other cancer types: MDA-MB-231 (breast cancer), A375 (melanoma)
It is recommended to verify the expression of key targets like VEGFRs and PDGFRs in your chosen cell line.
Q3: What are typical IC50 values for Regorafenib in cell viability assays?
The half-maximal inhibitory concentration (IC50) of Regorafenib can vary significantly depending on the cell line and assay conditions (e.g., incubation time). The following table summarizes reported IC50 values for different cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 Range (µM) |
| HCT-116 | Colorectal Cancer | 3 - 6 |
| SW480 | Colorectal Cancer | 5.5 |
| Caco-2 | Colorectal Cancer | 5 |
| HT29 | Colorectal Cancer | ~6 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 1 - 5 |
| HepG2 | Hepatocellular Carcinoma | 1 - 5 |
| Hep3B | Hepatocellular Carcinoma | 1 - 5 |
Note: These values are for reference and should be determined empirically for your specific experimental setup.
Q4: What is the optimal cell seeding density for a 96-well or 384-well plate?
The optimal seeding density depends on the cell line's growth rate, the size of the cells, and the duration of the assay. The goal is to have cells in the logarithmic growth phase during the experiment.
| Plate Format | General Seeding Density Range (cells/well) |
| 96-well | 5,000 - 40,000 |
| 384-well | 1,000 - 10,000 |
It is crucial to perform a growth curve analysis for your specific cell line in the chosen plate format to determine the optimal seeding density that avoids both sparse and over-confluent cultures at the end of the assay.
Q5: How should I prepare and store Regorafenib for in vitro assays?
Regorafenib is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Preparation: Warm the vial to room temperature before opening. Add the required volume of DMSO and vortex until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions in culture medium from the stock solution for each experiment. The final concentration of DMSO in the culture wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
1. Cell Viability - MTT Assay
This protocol is for assessing the effect of Regorafenib on cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Regorafenib in complete culture medium. Remove the old medium from the wells and add 100 µL of the Regorafenib dilutions. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Gently shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis - Annexin V-FITC/PI Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Regorafenib for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
3. Cell Invasion - Transwell Assay
This protocol assesses the effect of Regorafenib on the invasive potential of cancer cells.
-
Chamber Preparation: Coat the top of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify in an incubator.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of Regorafenib and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-48 hours (time to be optimized for each cell line) at 37°C, 5% CO₂.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded through the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Visualizations
Regorafenib Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regorafenib diminishes the expression and secretion of angiogenesis and metastasis associated proteins and inhibits cell invasion via NF-κB inactivation in SK-Hep1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Addressing precipitation of Regorafenib in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the precipitation of Regorafenib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my Regorafenib precipitating when I add it to my cell culture medium?
Regorafenib is a lipophilic molecule with poor aqueous solubility.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1] When a concentrated stock solution of Regorafenib, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, the drug's solubility limit can be exceeded, leading to precipitation.
Several factors can contribute to this issue:
-
Final Concentration: Higher final concentrations of Regorafenib in the media are more likely to precipitate.
-
Solvent Percentage: A high percentage of the organic solvent (e.g., DMSO) in the final culture volume can be toxic to cells and may not be sufficient to keep the drug dissolved.[3]
-
Media Composition: Components in the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with Regorafenib and affect its solubility.[4][5]
-
Temperature: Changes in temperature during preparation and incubation can influence solubility.
-
pH of the Medium: The pH of the culture medium can affect the ionization state of the drug, thereby altering its solubility. Regorafenib has a pKa of 10.52 (strongest acidic) and 3.02 (strongest basic).[2]
Q2: What is the recommended solvent and concentration for a Regorafenib stock solution?
The most common solvent for preparing Regorafenib stock solutions for in vitro studies is Dimethyl Sulfoxide (DMSO).[6][7][8][9] Regorafenib is highly soluble in DMSO, with reported solubilities around 30 mg/mL to 100 mg/mL.[6][7]
For a typical stock solution, a concentration of 10 mM to 50 mM in 100% DMSO is recommended. It is crucial to use high-purity, anhydrous DMSO, as moisture can reduce the solubility of Regorafenib.[7][8]
Stock Solution Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][10] Under these conditions, the stock solution is generally stable for at least one year.[7]
Q3: How can I prevent Regorafenib from precipitating when preparing my working solution in culture media?
Preventing precipitation requires careful preparation of the working solution. Here are some recommended steps and tips:
-
Serial Dilution: Instead of directly adding the highly concentrated DMSO stock to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, and then add this intermediate dilution to the final volume of complete medium.
-
Pre-warming the Media: Pre-warming the cell culture medium to 37°C before adding the Regorafenib solution can help improve solubility.
-
Rapid Mixing: Add the Regorafenib solution dropwise to the culture medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations of the drug that can trigger precipitation.
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in the culture medium of less than 0.5%, and ideally 0.1% or lower, as higher concentrations can be cytotoxic.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Use of Serum: While serum proteins can sometimes interact with drugs, they can also aid in solubilizing hydrophobic compounds.[4] If you are using a serum-free medium and experiencing precipitation, consider whether your experimental design can accommodate the use of a low percentage of FBS.
-
Sonication: In some cases, brief sonication of the final working solution can help to dissolve any small precipitates that may have formed. However, be cautious as this can also generate heat, which may affect the stability of media components.
Troubleshooting Guide
If you are still experiencing precipitation after following the recommendations above, this guide provides further troubleshooting steps.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation immediately upon adding stock solution to media | - The final concentration of Regorafenib is too high.- The DMSO stock solution was added too quickly.- The volume of media was too small for the initial dilution. | - Lower the final concentration of Regorafenib.- Add the stock solution dropwise while vortexing.- Perform an intermediate dilution in a larger volume of serum-free media. |
| Precipitation observed after a few hours of incubation | - The drug is not stable in the media over time.- Interaction with media components or cell metabolites. | - Prepare fresh working solutions immediately before each experiment.- Reduce the incubation time if possible.- Consider using a different cell culture medium. |
| Inconsistent results between experiments | - Inconsistent preparation of the working solution.- Variability in freeze-thaw cycles of the stock solution. | - Standardize the protocol for preparing the working solution.- Use fresh aliquots of the stock solution for each experiment. |
Physicochemical Properties of Regorafenib
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₅ClF₄N₄O₃ | [1][11] |
| Molecular Weight | 482.82 g/mol | [1][8] |
| Water Solubility | Insoluble (0.00102 mg/mL predicted) | [1][2] |
| LogP | 4.49 - 4.53 | [1][2] |
| pKa (Strongest Acidic) | 10.52 | [2] |
| pKa (Strongest Basic) | 3.02 | [2] |
| BCS Class | II | [1][12] |
| Solubility in DMSO | ~30 - 100 mg/mL | [6][7][8] |
| Solubility in Ethanol | ~3 - 14 mg/mL | [6][8] |
Experimental Protocols
Protocol 1: Preparation of Regorafenib Stock Solution
-
Materials:
-
Regorafenib powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of Regorafenib powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20.71 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Regorafenib Working Solution in Cell Culture Medium
-
Materials:
-
Regorafenib DMSO stock solution (from Protocol 1)
-
Serum-free cell culture medium (pre-warmed to 37°C)
-
Complete cell culture medium (with serum, if applicable, pre-warmed to 37°C)
-
Sterile conical tubes
-
-
Procedure (Example for a final concentration of 10 µM in 10 mL of media from a 10 mM stock):
-
Prepare an intermediate dilution: Add 2 µL of the 10 mM Regorafenib stock solution to 998 µL of pre-warmed serum-free medium in a sterile microcentrifuge tube. This results in a 20 µM intermediate solution.
-
Gently vortex the intermediate dilution immediately after adding the stock solution.
-
Add 5 mL of the 20 µM intermediate solution to 5 mL of pre-warmed complete culture medium in a sterile 15 mL conical tube. This will give a final concentration of 10 µM Regorafenib.
-
Gently mix the final working solution by inverting the tube several times.
-
Visually inspect the solution for any signs of precipitation.
-
Use the working solution immediately to treat your cells.
-
Visualizations
Caption: Workflow for preparing Regorafenib stock and working solutions.
Caption: Decision tree for troubleshooting Regorafenib precipitation.
Caption: Key signaling pathways inhibited by Regorafenib.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Precipitation from amorphous solid dispersions in biorelevant dissolution testing: The polymorphism of regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regorafenib Bioavailability in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the bioavailability of Regorafenib in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with Regorafenib's oral bioavailability?
Regorafenib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] This poor solubility is a primary limiting factor for its oral bioavailability, which can lead to variability in patient response and potentially limit its therapeutic efficacy.[2]
Q2: What are the common formulation strategies to improve Regorafenib's bioavailability?
Several formulation strategies are being explored to enhance the dissolution and absorption of Regorafenib. These include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing Regorafenib in a polymeric carrier to create a solid dispersion where the drug is in an amorphous, higher-energy state, leading to improved solubility and dissolution rates.[3][4][5]
-
Nanoparticle Formulations: Encapsulating Regorafenib into nanoparticles, such as polymeric nanoparticles (e.g., PLGA, PEGylated PLGA) or self-assembled lipid-based nanocarriers (SALNs), can increase the surface area for dissolution and potentially enhance absorption through various mechanisms, including lymphatic transport.[6][7][8][9]
-
3D-Printed Tablets: Additive manufacturing allows for the creation of tablets with complex internal structures and tailored release profiles, which can be designed to improve the dissolution of poorly soluble drugs like Regorafenib.[1][10]
-
Cyclodextrin Complexation: This involves encapsulating the drug molecule within cyclodextrin cavities to increase its solubility.[1]
Q3: What are the key pharmacokinetic parameters to assess when evaluating new Regorafenib formulations?
In preclinical animal models (typically rats or mice), the key pharmacokinetic parameters to measure after oral administration of a new Regorafenib formulation include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the plasma.
-
Time to Reach Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.
-
Area Under the Curve (AUC): Represents the total drug exposure over time. An increase in AUC is a primary indicator of improved bioavailability.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.
These parameters for the novel formulation should be compared to those of a control group receiving a standard Regorafenib suspension or the marketed formulation.[11][12][13]
Q4: What are the main active metabolites of Regorafenib and should they be monitored in pharmacokinetic studies?
Yes, it is crucial to monitor the active metabolites of Regorafenib, primarily M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) .[11][14][15] These metabolites have pharmacological activity similar to the parent drug and can reach comparable concentrations in plasma at steady state.[11][14][16] Therefore, assessing their pharmacokinetic profiles provides a more complete picture of the overall in vivo exposure to active moieties.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of a New Formulation
Possible Causes:
-
Insufficient amorphization (for ASDs): The drug may not be fully converted to its amorphous state.
-
Poor polymer/excipient selection: The chosen carrier may not be optimal for maintaining supersaturation or promoting dissolution.[4]
-
Inappropriate drug-to-polymer ratio: The amount of drug relative to the carrier can significantly impact dissolution.
-
Particle size issues (for nanoparticles): Larger than expected particle size can reduce the surface area for dissolution.
Troubleshooting Steps:
-
Characterize the solid state: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in your ASD formulation.[3]
-
Optimize polymer/excipient screening: Test a range of polymers with different properties (e.g., PVP, HPMCAS) to find the one that provides the best balance of rapid dissolution and sustained supersaturation.[4][5]
-
Vary drug loading: Prepare formulations with different drug-to-polymer ratios to identify the optimal concentration.
-
Control particle size: For nanoparticle formulations, optimize preparation methods (e.g., homogenization speed, sonication time) to achieve the desired particle size and polydispersity index.[7]
-
Modify dissolution medium: Ensure the dissolution medium and conditions (e.g., pH, use of surfactants) are appropriate and provide sink conditions.[1]
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Possible Causes:
-
Animal handling and dosing inconsistencies: Variations in gavage technique or stress levels in animals can affect gastric emptying and drug absorption.
-
Food effects: The presence or absence of food in the stomach can significantly alter the absorption of Regorafenib.[17]
-
Formulation instability: The formulation may not be stable in the gastrointestinal environment, leading to premature drug precipitation.
-
Enterohepatic circulation: Regorafenib undergoes enterohepatic circulation, which can lead to multiple peaks in the plasma concentration-time profile and contribute to variability.[14][17]
Troubleshooting Steps:
-
Standardize animal procedures: Ensure all personnel are trained on consistent oral gavage techniques. Acclimatize animals to the experimental procedures to minimize stress.
-
Control feeding status: Fast animals overnight before dosing to reduce variability from food effects. If studying the effect of food, provide a standardized meal at a consistent time relative to dosing.
-
Assess formulation stability in biorelevant media: Test the stability and dissolution of your formulation in simulated gastric and intestinal fluids (SGF and SIF) to predict its in vivo behavior.[5]
-
Increase sampling frequency: In pharmacokinetic studies, more frequent blood sampling, especially during the absorption phase, can help to better characterize the absorption profile and account for multiple peaks due to enterohepatic circulation.
-
Increase the number of animals per group: A larger sample size can help to improve the statistical power and reduce the impact of individual animal variability.
Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
Possible Causes:
-
Permeability limitations: While Regorafenib is a high-permeability drug, certain formulation excipients might negatively impact its transport across the intestinal epithelium.
-
First-pass metabolism: Regorafenib is metabolized by CYP3A4 and UGT1A9 in the liver and potentially in the intestine.[14][15] In vitro dissolution does not account for this.
-
Efflux transporter activity: Regorafenib and its metabolites may be substrates for efflux transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which can pump the drug back into the intestinal lumen.[15][18]
-
Inappropriate in vitro test conditions: The dissolution method may not accurately mimic the in vivo environment.
Troubleshooting Steps:
-
Conduct Caco-2 permeability assays: Use this in vitro model of the intestinal epithelium to assess the permeability of your formulation and determine if any excipients are hindering drug transport.[19][20][21] This can also help identify if the formulation is a substrate for efflux transporters.
-
Use biorelevant dissolution media: Employ fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) to better mimic the conditions in the human gut.[5]
-
Consider preclinical models with modified metabolism: If significant first-pass metabolism is suspected, consider using animal models with inhibited or knocked-out metabolic enzymes, though this is a more advanced and complex approach.
-
Evaluate lymphatic transport: For lipid-based formulations, investigate the contribution of lymphatic absorption, as this pathway bypasses first-pass metabolism in the liver.[9]
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Regorafenib Formulations in Preclinical Models
| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µgh/mL) | Relative Bioavailability (%) | Reference |
| Regorafenib Suspension | Mice | 10 | 9.7 | 4 | 46.9 (total) | 100 | [11] |
| Self-Assembled Lipid Nanocarrier (SALN) | Rats | 20 | 1.8 | 6 | 17.5 | 170 (vs. Solid Dispersion) | [9] |
| Solid Dispersion (SD) | Rats | 20 | 1.5 | 2 | 10.3 | - | [9] |
| Regorafenib | Mice | 10 | 24.5 (µMol/L) | - | 103,350 (µgh)/L | - | [12] |
Note: Direct comparison between studies should be made with caution due to differences in animal models, doses, and analytical methods.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus I (basket) or II (paddle).
-
Dissolution Medium:
-
Acidic Stage: 250 mL of 0.1 M HCl (pH 1.2) for 1-2 hours.
-
Buffer Stage: Subsequently, add concentrated buffer to adjust the pH to 6.8 (simulating intestinal pH). To maintain sink conditions, 0.1% to 1% sodium lauryl sulfate (SLS) may be added.[1]
-
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 75-100 rpm.
-
Procedure: a. Place the formulation (e.g., tablet, capsule, or an amount of powder/nanoparticle suspension equivalent to the desired dose) into the dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the dissolution medium. c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples and analyze the concentration of Regorafenib using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[1][7]
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a low-permeability marker like Lucifer yellow or mannitol.
-
Permeability Study (Apical to Basolateral - Absorption): a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the Regorafenib formulation dissolved in HBSS to the apical (AP) chamber. c. Add fresh HBSS to the basolateral (BL) chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time intervals, collect samples from the BL chamber and replace with fresh HBSS. f. Analyze the concentration of Regorafenib in the collected samples.
-
Permeability Study (Basolateral to Apical - Efflux): a. To assess the involvement of efflux transporters, add the drug to the BL chamber and sample from the AP chamber. b. The efflux ratio is calculated as the apparent permeability coefficient (Papp) from BL to AP divided by the Papp from AP to BL. An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.[9]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.
-
Groups:
-
Control Group: Administer a Regorafenib suspension (e.g., in 0.5% CMC-Na).
-
Test Group(s): Administer the new Regorafenib formulation(s).
-
-
Dosing: a. Fast the rats overnight (with free access to water). b. Administer the formulations orally via gavage at a specified dose (e.g., 10 or 20 mg/kg).
-
Blood Sampling: a. Collect blood samples (e.g., via the tail vein or jugular vein cannula) at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose). b. Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA). c. Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Store plasma samples at -80 °C until analysis. b. Extract Regorafenib and its metabolites from the plasma using protein precipitation or liquid-liquid extraction. c. Quantify the concentrations of Regorafenib, M-2, and M-5 using a validated LC-MS/MS method.[13][22]
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental analysis.
Visualizations
Caption: Experimental workflow for developing and evaluating new Regorafenib formulations.
Caption: Key signaling pathways inhibited by Regorafenib.
Caption: Troubleshooting flowchart for low Regorafenib bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Regorafenib Amorphous Solid Dispersions: Formulations, Properties and Biopharmaceutical Performance [docserv.uni-duesseldorf.de]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. Impact of co-administered stabilizers on the biopharmaceutical performance of regorafenib amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invite-research.com [invite-research.com]
- 6. Improving regorafenib's organ target precision via nano-assembly to change its delivery mode abolishes chemoresistance and liver metastasis of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Formulation Development and in vitro Characterization of Regorafenib-l" by Lisa Daitz, Megan Gearinger et al. [fisherpub.sjf.edu]
- 8. Quality by design enabled formulation development of regorafenib monohydrate loaded PEGylated PLGA polymeric nanoparticles: Enhanced oral bioavailability and biopharmaceutical attributes [nmj.mums.ac.ir]
- 9. Regorafenib loaded self-assembled lipid-based nanocarrier for colorectal cancer treatment via lymphatic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. longdom.org [longdom.org]
- 20. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Validation & Comparative
A Head-to-Head Preclinical Showdown: Regorafenib vs. Cabozantinib
In the landscape of cancer therapeutics, both Regorafenib and Cabozantinib have emerged as potent multi-kinase inhibitors, playing crucial roles in the management of various solid tumors. While clinical trials have offered insights into their efficacy in specific indications, a direct head-to-head preclinical comparison is essential for researchers and drug developers to understand their fundamental differences in mechanism, potency, and potential applications. This guide provides a comprehensive comparison of Regorafenib and Cabozantinib based on available preclinical data, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols underpinning these findings.
Mechanism of Action: A Tale of Two Kinase Inhibition Profiles
Both Regorafenib and Cabozantinib exert their anti-cancer effects by targeting multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, proliferation, and metastasis. However, their specific kinase inhibition profiles exhibit key distinctions that likely contribute to their differential efficacy in various tumor contexts.
Regorafenib is recognized for its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), crucial players in angiogenesis. Beyond its anti-angiogenic activity, it also targets key kinases involved in oncogenesis and the tumor microenvironment, including KIT, RET, RAF-1, BRAF, and the Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[1]
Cabozantinib , on the other hand, is distinguished by its potent, dual inhibition of MET and VEGFR2.[2][3] The MET signaling pathway is a critical driver of tumor growth, invasion, and metastasis, and its inhibition by Cabozantinib represents a key mechanistic advantage. In addition to MET and VEGFRs, Cabozantinib also targets other important RTKs such as AXL, RET, and KIT.[1][2]
The differing target profiles suggest that Regorafenib may have a stronger anti-angiogenic and anti-proliferative effect in tumors driven by pathways it uniquely inhibits, like FGFR, while Cabozantinib's strength lies in its ability to co-inhibit the critical MET and VEGFR pathways, offering a robust strategy against tumors reliant on these signaling axes for survival and spread.[1]
In Vitro and In Vivo Preclinical Data
Direct head-to-head preclinical studies provide the most valuable data for comparing the anti-tumor activity of Regorafenib and Cabozantinib. A notable study utilized patient-derived tumor xenograft (PDX) models of colorectal cancer (CRC) to compare the efficacy of these two drugs.
Table 1: In Vivo Efficacy of Cabozantinib vs. Regorafenib in Colorectal Cancer PDX Models [4]
| Model | Treatment Group | Tumor Growth Inhibition (TGI) | Outcome |
| CRC PDX (n=10) | Cabozantinib | Significantly greater TGI | Superior anti-tumor effect |
| CRC PDX (n=10) | Regorafenib | Less TGI compared to Cabozantinib | Inferior anti-tumor effect |
| HCT116 Parental | Cabozantinib | Significant TGI | Effective |
| HCT116 MET-active | Cabozantinib | Maintained significant TGI | Effective in MET-driven context |
| HCT116 Parental | Regorafenib | Less TGI compared to Cabozantinib | Less effective |
| HCT116 MET-active | Regorafenib | Less TGI compared to Cabozantinib | Less effective in MET-driven context |
In this preclinical study, Cabozantinib demonstrated significantly greater anti-tumor activity in a subset of CRC PDX models compared to Regorafenib.[4] In 7 out of 10 CRC explants, Cabozantinib showed significant antitumor effects, with five of these showing tumor regression.[4] These findings suggest that the dual inhibition of MET and VEGFR2 by Cabozantinib may lead to enhanced anti-tumor activity in certain cancer types, such as CRC.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust preclinical research. Below are representative methodologies for key experiments used to compare Regorafenib and Cabozantinib.
Patient-Derived Xenograft (PDX) Model Generation and Efficacy Studies
A common workflow for establishing and utilizing PDX models for drug efficacy testing is outlined below.
Protocol:
-
Tumor Implantation: Fresh tumor tissue obtained from consenting patients is subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Once tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and serially passaged into new cohorts of mice for expansion.
-
Efficacy Study Initiation: When tumors in the experimental cohort reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment groups (e.g., Vehicle control, Regorafenib, Cabozantinib).
-
Drug Administration: Drugs are administered orally at clinically relevant doses and schedules. For example, Regorafenib might be given at 10-30 mg/kg daily, and Cabozantinib at 30-60 mg/kg daily.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a maximal allowed size or at a predetermined time point. Tumor Growth Inhibition (TGI) is calculated as a primary endpoint.
In Vitro Cell Viability Assays
To assess the direct cytotoxic or cytostatic effects of the drugs on cancer cells, in vitro viability assays are employed.
Protocol:
-
Cell Seeding: Cancer cell lines of interest (e.g., HCT116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of Regorafenib, Cabozantinib, or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each drug.
Conclusion
The preclinical data, particularly from head-to-head studies in relevant models like PDXs, provide a critical lens through which to evaluate the distinct therapeutic potential of Regorafenib and Cabozantinib. While both are potent multi-kinase inhibitors, their differential targeting of key oncogenic pathways, most notably Cabozantinib's potent inhibition of MET, can translate to superior efficacy in specific tumor contexts. For researchers and drug developers, a deep understanding of these preclinical distinctions is paramount for guiding clinical trial design, patient selection strategies, and the development of next-generation targeted therapies. The experimental protocols provided herein offer a foundation for conducting further comparative studies to continue to elucidate the unique attributes of these important anti-cancer agents.
References
- 1. Regorafenib versus Cabozantinib as a Second-Line Treatment for Advanced Hepatocellular Carcinoma: An Anchored Matching-Adjusted Indirect Comparison of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabozantinib in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validating Regorafenib's Grip on Angiogenesis: A Comparative Guide to VEGFR2 Inhibition in HUVECs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Regorafenib's performance in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in Human Umbilical Vein Endothelial Cells (HUVECs). Supported by experimental data, this document delves into the validation of Regorafenib as a potent VEGFR2 inhibitor and benchmarks it against other known inhibitors.
Regorafenib, a multi-kinase inhibitor, has demonstrated significant efficacy in cancer therapy, largely attributed to its anti-angiogenic properties. A key mechanism of this action is the direct inhibition of VEGFR2, a critical receptor tyrosine kinase in the angiogenesis signaling cascade. In HUVECs, a primary model for studying endothelial cell biology, Regorafenib has been shown to potently block VEGF-A-induced VEGFR2 autophosphorylation and subsequent downstream signaling, leading to the inhibition of endothelial cell proliferation and migration.
Performance Comparison: Regorafenib vs. Alternative VEGFR2 Inhibitors
To contextualize the efficacy of Regorafenib, its performance has been compared with other well-established VEGFR2 inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) for VEGFR2 phosphorylation and HUVEC proliferation. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | IC50 for VEGFR2 Phosphorylation (pY1175) in HUVECs (nM) | Reference |
| Regorafenib | 4 - 16 | [1] |
| Sorafenib | Inhibition demonstrated, specific IC50 in HUVECs not detailed in the provided results. | [2] |
| Sunitinib | Inhibition demonstrated, specific IC50 in HUVECs not detailed in the provided results. | [2] |
| Axitinib | Not specified in the provided results for HUVECs. | |
| Lenvatinib | Not specified in the provided results for HUVECs. |
| Inhibitor | IC50 for VEGF-Stimulated HUVEC Proliferation (nM) | Reference |
| Regorafenib | ~3 | |
| Sorafenib | Higher concentrations (50 µM) needed to distinctly affect HUVECs. | [3] |
| Sunitinib | ~2000 (2 µM) | [3] |
| Axitinib | ~300 | [4] |
| Lenvatinib | Not specified in the provided results. |
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental processes, the following diagrams illustrate the VEGFR2 signaling pathway, the experimental workflow for its validation, and a comparative logic.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are synthesized protocols for key experiments used to assess VEGFR2 inhibition in HUVECs.
Western Blot for Phospho-VEGFR2 (pY1175)
-
Cell Culture and Treatment:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Serum-starve the cells for 16-24 hours in a basal medium (e.g., M199 with 1% FBS).
-
Pre-treat the cells with varying concentrations of Regorafenib or other inhibitors for 1-2 hours.
-
Stimulate the cells with VEGF-A (typically 25-50 ng/mL) for 5-15 minutes.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-VEGFR2 (Tyr1175).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) for normalization.
-
HUVEC Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in EGM-2 medium and allow them to attach overnight.
-
-
Treatment:
-
Replace the medium with a basal medium containing varying concentrations of the inhibitor and a constant concentration of VEGF-A (e.g., 10 ng/mL). Include control wells with no inhibitor and no VEGF-A.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Measurement:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-A-treated control and determine the IC50 value.
-
HUVEC Migration Assay (Scratch Assay)
-
Cell Seeding and Monolayer Formation:
-
Seed HUVECs in a 6-well plate and grow them to 100% confluency.
-
-
Creating the "Scratch":
-
Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the medium with a basal medium containing the inhibitor and VEGF-A.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours) using a microscope.
-
-
Analysis:
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate between different treatment groups.
-
References
- 1. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TKI Resistance: A Comparative Analysis of Regorafenib's Cross-Resistance Profile
For Immediate Release
Grasbrunn, Germany – December 8, 2025 – For researchers, scientists, and drug development professionals grappling with the challenge of acquired resistance to tyrosine kinase inhibitors (TKIs), a comprehensive understanding of the cross-resistance profiles of subsequent treatment options is paramount. This guide provides an objective comparison of the performance of Regorafenib, a multi-kinase inhibitor, in the context of resistance to other prominent TKIs, supported by experimental data.
Regorafenib is an oral multi-kinase inhibitor that targets a range of kinases involved in oncogenesis, tumor angiogenesis, and the tumor microenvironment. Its efficacy as a second- or third-line treatment option has been established in various cancers, most notably in hepatocellular carcinoma (HCC) following sorafenib failure and in gastrointestinal stromal tumors (GIST) after resistance to imatinib and sunitinib. This guide delves into the preclinical and clinical data that illuminate Regorafenib's activity in TKI-resistant settings, offering a valuable resource for strategic drug development.
Quantitative Comparison of TKI Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Regorafenib and other TKIs against various cancer cell lines, including those with acquired resistance. This data provides a quantitative measure of the drugs' potency and helps to delineate the cross-resistance landscape.
Table 1: Comparative IC50 Values (µM) of TKIs in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Regorafenib | Sorafenib | Lenvatinib | Notes |
| HepG2 | 4.67[1] | 4.65[2] | - | Sorafenib-sensitive |
| Huh-7 | 6.32[1] | 7.26[2] | - | Sorafenib-sensitive |
| PLC/PRF/5 | 7.31[1] | - | - | |
| SNU-449 | 9.75[1] | - | - | |
| SNU-475 | 11.24[1] | - | - | |
| LM3 | - | 4.47[2] | - | Sorafenib-sensitive |
| LM3-SR | - | 16.33[2] | - | Sorafenib-resistant |
Data compiled from multiple sources.[1][2] Note that experimental conditions may vary between studies.
Table 2: Comparative IC50 Values (µM) of TKIs in Other Cancer Cell Lines and Patient-Derived Organoids
| Cell Line/Model | Cancer Type | Regorafenib | Sunitinib | Imatinib | Notes |
| SW480 | Colon Cancer | 4.303[3] | - | - | Regorafenib-sensitive |
| SW480R | Colon Cancer | 19.41[3] | - | - | Regorafenib-resistant |
| HCT116 | Colon Cancer | 2.953[3] | - | - | Regorafenib-sensitive |
| HCT116R | Colon Cancer | 11.57[3] | - | - | Regorafenib-resistant |
| GIST Organoid | GIST | 1.57 | 0.89 | >20 | Imatinib-resistant |
Data compiled from multiple sources.[3] Note that experimental conditions may vary between studies.
Mechanisms of Action and Resistance
Regorafenib's broad-spectrum activity against multiple kinases, including those involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF), and the tumor stroma (PDGFR, FGFR), is thought to contribute to its efficacy in tumors that have developed resistance to more selective TKIs.[4]
Resistance to TKIs can arise through various mechanisms, including secondary mutations in the target kinase, activation of bypass signaling pathways, and changes in the tumor microenvironment. Understanding these mechanisms is crucial for developing strategies to overcome resistance.
Signaling Pathways in TKI Resistance and Regorafenib's Role
The development of resistance to TKIs often involves the activation of alternative signaling pathways that bypass the inhibited kinase. Below are diagrams illustrating key resistance pathways and the points of intervention for Regorafenib.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Generation of TKI-Resistant Cell Lines
Protocol:
-
Determine Initial IC50: Culture the parental cancer cell line and determine the IC50 of the desired TKI (e.g., Sorafenib, Sunitinib) using a cell viability assay such as the MTT assay.
-
Initial Exposure: Continuously expose the parental cells to the TKI at a starting concentration below the IC50 (e.g., IC10-IC20).
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of the TKI in the culture medium. This process can take several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of the TKI that is significantly higher than the IC50 of the parental line (typically >10-fold).
-
Validation: Confirm the resistance by performing a cell viability assay to determine the new, higher IC50 of the resistant cell line.
Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding: Seed cells (both parental and resistant lines) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Regorafenib and other TKIs for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curves to determine the IC50 values.
Western Blot Analysis for Signaling Pathway Proteins
Protocol:
-
Cell Lysis: Treat cells with the respective TKIs for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C. Recommended antibody dilutions should be optimized but typically range from 1:1000 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The available preclinical and clinical data suggest that Regorafenib exhibits significant activity in tumors that have developed resistance to other TKIs like Sorafenib and Sunitinib. Its broad kinase inhibition profile likely contributes to its ability to overcome some mechanisms of resistance. However, the development of resistance to Regorafenib itself, often through the activation of bypass signaling pathways such as EGFR, highlights the dynamic nature of cancer and the need for continued research into combination therapies and novel resistance-breaking strategies. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the complex interplay of TKI resistance and develop more effective therapeutic approaches.
References
- 1. Long Non-coding RNA MIR570MG Causes Regorafenib Resistance in Colon Cancer by Repressing miR-145/SMAD3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting gastrointestinal stromal tumors: the role of regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
In Vivo Showdown: Regorafenib vs. The Novel Kinase Inhibitor Fruquintinib in Oncology Research
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology, the development of novel kinase inhibitors continues to offer new therapeutic avenues. This guide provides an objective in vivo comparison of the established multi-kinase inhibitor, Regorafenib, and a more recently developed, highly selective kinase inhibitor, Fruquintinib. The information presented is synthesized from preclinical studies to support researchers, scientists, and drug development professionals in their understanding of these two agents.
Introduction to the Kinase Inhibitors
Regorafenib is a well-established oral multi-kinase inhibitor that targets a broad spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), KIT, RET, and RAF kinases.
Fruquintinib is a novel, potent, and highly selective oral inhibitor of VEGFR 1, 2, and 3. Its high selectivity is designed to minimize off-target toxicities and achieve sustained inhibition of the primary mediators of angiogenesis.
Comparative In Vivo Efficacy
Disclaimer: The following data is a synthesis from separate preclinical studies and is not from a direct head-to-head comparative study. Efficacy can vary significantly based on the cancer model and experimental conditions.
Table 1: Summary of Preclinical In Vivo Antitumor Activity
| Parameter | Regorafenib | Fruquintinib | Cancer Model |
| Dosage Range (Oral) | 10 - 30 mg/kg/day | 1 - 5 mg/kg/day | Colorectal Cancer Xenografts |
| Tumor Growth Inhibition (TGI) | Significant dose-dependent inhibition | Potent dose-dependent inhibition | Colorectal Cancer Xenografts |
| Observed Effects | Inhibition of angiogenesis and tumor cell proliferation | Potent anti-angiogenic effects | Various Xenograft Models |
In Vivo Safety and Tolerability Profile
Table 2: Comparative Preclinical Safety Observations
| Parameter | Regorafenib | Fruquintinib | Animal Model |
| Commonly Observed Toxicities | Hand-foot skin reaction, diarrhea, fatigue, hypertension | Hypertension, proteinuria | Mouse, Rat |
| Body Weight Loss | Often observed at higher doses | Generally well-tolerated with less impact on body weight at therapeutic doses | Mouse |
Signaling Pathway Inhibition
The distinct mechanisms of action of Regorafenib and Fruquintinib are rooted in the signaling pathways they inhibit.
Caption: Targeted signaling pathways of Regorafenib and Fruquintinib.
Experimental Protocols
Below are representative experimental protocols for evaluating the in vivo efficacy of kinase inhibitors like Regorafenib and Fruquintinib in a colorectal cancer xenograft model.
1. Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116, HT-29).
-
Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
2. Dosing and Administration
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% CMC-Na) orally, once daily.
-
Regorafenib Group: Administer Regorafenib (e.g., 10 mg/kg) orally, once daily.
-
Fruquintinib Group: Administer Fruquintinib (e.g., 2 mg/kg) orally, once daily.
-
Treatment Duration: Treat for 14-21 consecutive days.
3. Efficacy and Safety Endpoints
-
Primary Efficacy Endpoint: Tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Secondary Efficacy Endpoint: Overall survival.
-
Safety Monitoring: Record body weight twice weekly and observe for any clinical signs of toxicity.
4. Statistical Analysis
-
Analyze differences in tumor volume and body weight between groups using a two-way ANOVA with multiple comparisons.
-
Analyze survival data using Kaplan-Meier curves and the log-rank test.
-
A p-value of < 0.05 is considered statistically significant.
Caption: In vivo xenograft study workflow.
Conclusion
Both Regorafenib and Fruquintinib demonstrate significant antitumor activity in preclinical models, primarily through the inhibition of angiogenesis. Regorafenib's broader kinase inhibition profile may offer activity across a wider range of oncogenic pathways, while Fruquintinib's high selectivity for VEGFRs presents a more targeted approach with a potentially different safety profile. The choice between these inhibitors in a research or development context will depend on the specific cancer type, the desired mechanism of action, and the tolerability profile under investigation. The provided experimental framework offers a basis for conducting further comparative in vivo studies.
Regorafenib Demonstrates Efficacy in Sorafenib-Resistant Hepatocellular Carcinoma by Overcoming Key Resistance Mechanisms
A comprehensive analysis of preclinical and clinical data reveals that regorafenib is a viable second-line treatment for hepatocellular carcinoma (HCC) patients who have developed resistance to sorafenib. Experimental evidence demonstrates its ability to inhibit tumor growth and key signaling pathways implicated in sorafenib resistance, translating to improved survival outcomes in clinical settings.
Regorafenib, an oral multikinase inhibitor, has emerged as a critical therapeutic option for patients with unresectable HCC who have progressed on first-line sorafenib therapy.[1] Its efficacy is rooted in its distinct mechanism of action, which targets a broader range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment compared to sorafenib.[2][3] This allows it to circumvent some of the resistance pathways that limit the long-term effectiveness of sorafenib.
Preclinical Efficacy in Sorafenib-Resistant Models
In vitro and in vivo studies have consistently shown the anti-tumor effects of regorafenib in sorafenib-resistant HCC models. A key finding is that regorafenib can inhibit the growth of sorafenib-resistant HCC cells, potentially through the suppression of the ERK signaling pathway.[4] Preclinical research has also highlighted that while both regorafenib and sorafenib are effective in HCC models, regorafenib has demonstrated superior activity in some instances, which may explain its efficacy in patients who are refractory to sorafenib.[5]
One mechanism of sorafenib resistance involves the activation of the HGF/MET signaling pathway, leading to epithelial-mesenchymal transition (EMT).[6] Studies have shown that regorafenib can reverse this HGF-induced sorafenib resistance by inhibiting the downstream ERK and STAT3 pathways.[6][7]
Clinical Validation: The RESORCE Trial
The pivotal phase 3 RESORCE (REgorafenib after SORafenib in patients with hepatoCEllular carcinoma) trial provided definitive clinical evidence for the efficacy of regorafenib in the second-line setting.[8][9][10] This international, multicenter, randomized, double-blind, placebo-controlled trial enrolled patients with HCC who had progressed on sorafenib treatment.[10]
The results of the RESORCE trial demonstrated a statistically significant improvement in overall survival (OS) for patients treated with regorafenib compared to placebo.[1][8][10] The median OS was 10.6 months in the regorafenib arm versus 7.8 months in the placebo arm, representing a 37% reduction in the risk of death.[2][8] Furthermore, regorafenib showed significant improvements in progression-free survival (PFS), time to progression (TTP), and objective response rate (ORR).[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on the efficacy of regorafenib in sorafenib-resistant HCC.
Table 1: Preclinical Efficacy of Regorafenib in Sorafenib-Resistant HCC Models
| Model System | Key Findings | Reference |
| Sorafenib-resistant Huh1 and Huh7 cells | Regorafenib inhibited the growth of sorafenib-resistant HCC cells. | [4] |
| H129 hepatoma model | Regorafenib significantly improved median survival times (36 vs 27 days for vehicle), whereas sorafenib did not show a significant improvement. | [5] |
| Patient-derived HCC xenograft (HCC-PDX) models (10 models) | Significant tumor growth inhibition was observed in 8/10 models with regorafenib and 7/10 with sorafenib. In 4 models, a superior response was observed with regorafenib. | [5] |
| SMMC-7721 and HepG2 cells with HGF-induced sorafenib resistance | Regorafenib reversed HGF-induced sorafenib resistance and increased apoptosis. | [6][7] |
Table 2: Clinical Efficacy of Regorafenib in the Phase 3 RESORCE Trial
| Efficacy Endpoint | Regorafenib (n=379) | Placebo (n=194) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival (OS) | 10.6 months | 7.8 months | 0.63 (0.50-0.79) | <0.0001 | [2][8][10] |
| Median Progression-Free Survival (PFS) | 3.1 months | 1.5 months | 0.46 (0.37-0.56) | <0.0001 | [2][8] |
| Median Time to Progression (TTP) | 3.2 months | 1.5 months | 0.44 (0.36-0.55) | <0.0001 | [2][8] |
| Objective Response Rate (ORR) | 11% | 4% | - | 0.0047 | [2] |
| Disease Control Rate (DCR) | 65.2% | 36.1% | - | <0.001 | [8] |
Experimental Protocols
Preclinical In Vitro and In Vivo Studies
-
Cell Lines: Sorafenib-resistant HCC cell lines (e.g., KH, sorafenib-resistant Huh1 and Huh7) and standard HCC cell lines (e.g., SMMC-7721, HepG2) were used.[4][6]
-
Induction of Sorafenib Resistance: In some studies, sorafenib resistance was induced by stimulating HCC cells with hepatocyte growth factor (HGF).[6]
-
Treatments: Cells were treated with varying concentrations of regorafenib, sorafenib, or vehicle control.[5][6]
-
Assays: Cell viability was assessed using assays like the CCK-8 assay. Apoptosis was measured by flow cytometry and western blotting for PARP cleavage.[7] Protein expression and phosphorylation (e.g., P-MET, P-ERK, P-Akt, P-STAT3) were determined by western blotting.[6]
-
Animal Models: Orthotopic murine H129 liver tumor models and patient-derived HCC xenograft (HCC-PDX) models in mice were utilized.[5]
-
Drug Administration: Regorafenib (e.g., 10 mg/kg) or sorafenib (e.g., 30 mg/kg) was administered orally once daily.[5]
-
Efficacy Evaluation: Tumor growth inhibition and survival times were the primary endpoints.[5]
RESORCE Phase 3 Clinical Trial
-
Study Design: An international, multicenter, randomized (2:1), double-blind, placebo-controlled phase 3 trial.[9][10]
-
Patient Population: Patients with HCC who had progressed on sorafenib treatment, had Child-Pugh A liver function, and tolerated at least 400 mg/day of sorafenib.[3][10]
-
Treatment Arms: Patients were randomized to receive either regorafenib (160 mg once daily for weeks 1-3 of each 4-week cycle) plus best supportive care, or placebo plus best supportive care.[10]
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, time to progression, overall response rate, and disease control rate.[9]
Visualizing the Mechanisms and Workflows
To better understand the complex biological pathways and experimental designs, the following diagrams have been generated.
References
- 1. Regorafenib in hepatocellular carcinoma: latest evidence and clinical implications - Drugs in Context [drugsincontext.com]
- 2. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Regorafenib reverses HGF‐induced sorafenib resistance by inhibiting epithelial‐mesenchymal transition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. Efficacy Data in RESORCE Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 10. Regorafenib for patients with hepatocellular carcinoma who progressed on sorafenib treatment (RESORCE): a randomised, double-blind, placebo-controlled, phase 3 trial. [themednet.org]
Preclinical Powerhouse: A Meta-Analysis of Regorafenib Versus Other Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Regorafenib against other prominent tyrosine kinase inhibitors (TKIs), supported by experimental data. We delve into the molecular mechanisms, in vitro potency, and in vivo efficacy to offer a comprehensive overview for informed decision-making in oncological research.
Regorafenib, an oral multi-kinase inhibitor, has carved a niche in the treatment landscape of various cancers. Its broad-spectrum activity against key kinases involved in tumorigenesis, angiogenesis, and the tumor microenvironment distinguishes it from other TKIs. This guide synthesizes preclinical data comparing Regorafenib with Sorafenib, Sunitinib, and Pazopanib, offering a detailed examination of their relative strengths and weaknesses in non-clinical models.
At a Glance: Comparative Efficacy of Regorafenib and Other TKIs
To facilitate a clear comparison, the following tables summarize the in vitro and in vivo preclinical data for Regorafenib and its key comparators.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Regorafenib | Sorafenib | Sunitinib | Pazopanib |
| VEGFR1 | 13 | - | - | 10 |
| VEGFR2 | 4.2 | 90 | 9 | 30 |
| VEGFR3 | 46 | - | - | 84 |
| PDGFRβ | 22 | 56 | 2 | 47 |
| c-KIT | 7 | 68 | 2 | 74 |
| RET | 1.5 | - | - | - |
| RAF-1 | 2.5 | 6 | - | - |
| B-RAF | 28 | 22 | - | - |
| B-RAF (V600E) | 19 | 38 | - | - |
| TIE2 | - | - | - | - |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | Regorafenib | Sorafenib | Sunitinib | Pazopanib |
| HepG2 | Hepatocellular Carcinoma | 29.3 | 5.88-12.58 | - | - |
| Huh7 | Hepatocellular Carcinoma | - | 11.3 | - | - |
| HCT-116 | Colorectal Cancer | - | 29.4 | - | - |
| SW620 | Colorectal Cancer | 0.97-3.27 | - | - | - |
| Colo-205 | Colorectal Cancer | 0.97-3.27 | - | - | - |
| GIST-T1 | Gastrointestinal Stromal Tumor | - | - | Higher than Regorafenib | - |
| GIST-882 | Gastrointestinal Stromal Tumor | Lower than Sunitinib | - | Higher than Regorafenib | - |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| TKI | Cancer Model | Dosing | Key Findings |
| Regorafenib | Hepatocellular Carcinoma (H129) | 10 mg/kg, p.o., q.d. | Significantly longer median survival vs. vehicle (36 vs. 27 days).[1][2][3] |
| Sorafenib | Hepatocellular Carcinoma (H129) | 30 mg/kg, p.o., q.d. | No significant difference in median survival vs. vehicle (33 vs. 28 days).[1][2][3] |
| Regorafenib | Hepatocellular Carcinoma (PDX) | 10 mg/kg, p.o., q.d. | Significant tumor growth inhibition in 8/10 models; superior to Sorafenib in 4/10 models.[1][2][3] |
| Sorafenib | Hepatocellular Carcinoma (PDX) | 30 mg/kg, p.o., q.d. | Significant tumor growth inhibition in 7/10 models.[1][2][3] |
| Regorafenib | Osteosarcoma (PDOX) | 30 mg/kg, p.o., q.d. | Induced tumor regression in both models tested.[4] |
| Pazopanib | Osteosarcoma (PDOX) | 50 mg/kg, p.o., q.d. | Slowed tumor growth.[4] |
| Sunitinib | Osteosarcoma (PDOX) | 40 mg/kg, p.o., q.d. | Inhibited tumor growth in one of two models.[4] |
| Regorafenib | Imatinib-resistant GIST (PDOX) | - | Significantly regressed the tumor.[5] |
| Sunitinib | Imatinib-resistant GIST (PDOX) | - | Suppressed tumor growth.[5] |
| Pazopanib | Imatinib-resistant GIST (PDOX) | - | No significant efficacy.[5] |
p.o. = oral administration; q.d. = once daily; PDX = Patient-Derived Xenograft.
Signaling Pathway Inhibition: A Visual Guide
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Regorafenib and its comparators.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multikinase-Inhibitor Screening in Drug-resistant Osteosarcoma Patient-derived Orthotopic Xenograft Mouse Models Identifies the Clinical Potential of Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regorafenib regresses an imatinib-resistant recurrent gastrointestinal stromal tumor (GIST) with a mutation in exons 11 and 17 of c-kit in a patient-derived orthotopic xenograft (PDOX) nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers of Response to Regorafenib in Patient-Derived Xenografts: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data on the validation of biomarkers for Regorafenib response in patient-derived xenograft (PDX) models of colorectal cancer (CRC). It includes detailed experimental protocols and visual representations of key pathways and workflows to support researchers in this field.
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets various pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Its efficacy, however, varies among patients. Patient-derived xenografts (PDXs), which are established by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a critical preclinical platform for studying drug response and identifying predictive biomarkers.[3][4] This guide synthesizes findings from studies utilizing CRC PDX models to validate biomarkers of response to Regorafenib.
Data Presentation: Regorafenib Efficacy in Colorectal Cancer PDX Models
The response to Regorafenib in CRC PDX models is heterogeneous. Several studies have demonstrated its antitumor activity, but a clear consensus on predictive biomarkers is still emerging.
Table 1: Summary of Regorafenib Antitumor Activity in CRC Xenograft Models
| Model Type | Number of Models Tested | Regorafenib Dose | Key Findings | Reference |
| Patient-Derived (PD) CRC Xenografts | 7 | Not Specified | Markedly slowed tumor growth in 5 out of 7 models. | [3] |
| Patient-Derived (PD) CRC Xenografts | 4 | Not Specified | Combination with irinotecan significantly delayed tumor growth. | [3] |
| HT-29 (Cell Line) Xenograft | 15 rats | 10 mg/kg daily | Suppressed tumor vascularity (plasma volume) from 15.7% to 5.5%. | [5] |
| START-PDX Colorectal Models | 40 | 25-30 mg/kg daily | 3 models showed tumor regression/partial responses. 30% reported tumor stasis. | [6] |
Table 2: Potential Biomarkers of Response and Resistance to Regorafenib in CRC PDX Models
| Biomarker | Type | Association with Regorafenib Response | Key Findings in PDX Models | Reference |
| Consensus Molecular Subtype 4 (CMS4) | Gene Expression Signature | Sensitivity | CMS4 subtyped PDXs showed the best response to Regorafenib. | [4] |
| Proliferation Index | Gene Expression Signature | Sensitivity | Significant predictive correlation between proliferation index and tumor response in CMS4 derived PDXs. | [4] |
| EPHA2 Expression | Gene Expression | Resistance | EPHA2 expression was predictive of Regorafenib response. | [4] |
| High Copy Number | Genomic Alteration | Sensitivity | Tumors with high copy number exhibited a favorable response compared to copy number stable tumors. | [4] |
| EGFR Expression | Protein Expression | Sensitivity | High expression of EGFR was reported in two of the most sensitive START-PDX models. | [6] |
| PUMA Upregulation | Protein Expression | Sensitivity | PUMA is necessary for Regorafenib-induced apoptosis and its in vivo antitumor effects. | [1] |
Signaling Pathways and Experimental Workflows
Regorafenib's Multi-Targeting Mechanism of Action
Regorafenib inhibits multiple kinases involved in key cancer-related signaling pathways. The diagram below illustrates its primary targets.
References
- 1. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - The Systems-based Identification of Biomarkers for Regorafenib in Metastatic Colorectal Cancer - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 5. Regorafenib Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Regorafenib Hydrochloride: A Guide for Laboratory Professionals
Providing critical safety protocols and logistical guidance for the handling and disposal of Regorafenib Hydrochloride is paramount for ensuring a safe laboratory environment and regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these guidelines will help mitigate risks associated with this potent pharmaceutical compound.
Regorafenib is classified as a hazardous substance, primarily due to its potential to damage fertility or the unborn child, cause harm to breast-fed children, and cause organ damage through prolonged or repeated exposure[1][2]. It is also very toxic to aquatic life with long-lasting effects[1][2]. Therefore, proper disposal is not only a matter of laboratory safety but also of environmental responsibility.
Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with latex or nitrile gloves is recommended.[3] | Prevents skin contact. Gloves must be inspected before use and should be changed regularly.[4] |
| Eye Protection | Tightly fitting safety goggles or glasses with side-shields.[4][5] | Protects eyes from dust particles and splashes. |
| Protective Clothing | A lab coat, scrubs, or a disposable suit.[3][5] | Prevents contamination of personal clothing. |
| Respiratory Protection | An N100 respirator should be used if engineering controls like a fume hood are not available.[3] | Avoids inhalation of the powdered form of the compound. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and decontaminate the area.
Minor Spills:
-
Alert personnel in the immediate vicinity.
-
Wear appropriate PPE before attempting to clean the spill.
-
Contain the spill using absorbent pads or spill control pillows.
-
Clean the area by sweeping or vacuuming the spilled material. Avoid generating dust.[4]
-
Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste container.[6]
-
Decontaminate the surface thoroughly. One source suggests washing the non-recoverable remainder with a sodium hypochlorite solution.
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency services and provide them with the location and nature of the hazard[6].
-
Restrict access to the contaminated area.
-
Only personnel trained in hazardous material cleanup should address major spills.
Disposal Procedures
All this compound waste, including unused product, contaminated materials, and empty containers, must be treated as hazardous waste[3].
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound.
-
Contaminated lab supplies (e.g., pipette tips, vials, gloves, bench paper).
-
Empty stock containers.
-
Animal bedding and waste from treated animals should be considered hazardous for up to 20 days after the last treatment[3].
-
-
Containment: Place all Regorafenib-contaminated waste into a designated, leak-proof, and clearly labeled hazardous waste container[1]. The container should be kept closed when not in use.
-
Labeling: The hazardous waste container must be labeled in accordance with local, state, and federal regulations. The label should clearly identify the contents as "Hazardous Waste: this compound."
-
Storage: Store the hazardous waste container in a secure, designated area away from incompatible materials. The storage area should be well-ventilated.
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical destruction plant or a hazardous material disposal company[1][4]. The primary recommended method of disposal is controlled incineration with flue gas scrubbing[1]. Do not discharge this compound into sewers or waterways [1].
Contaminated Packaging: Empty containers and packaging that held this compound must be disposed of as hazardous waste[3]. Alternatively, containers can be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste. After proper decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill if local regulations permit[1].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Regorafenib Hydrochloride
Essential safety protocols and logistical plans for the handling and disposal of Regorafenib Hydrochloride are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe use of this potent compound in a research setting.
This compound is a multikinase inhibitor used in cancer research and therapy. Due to its cytotoxic nature, stringent adherence to safety protocols is mandatory to prevent occupational exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), detailed handling procedures, and emergency spill response plans.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile or latex gloves.[1] | Provides an extra layer of protection against potential tears or punctures in the outer glove. Regularly inspect gloves for any signs of degradation. Change gloves frequently, and immediately if contamination is suspected. While specific breakthrough times for Regorafenib are not published, nitrile gloves generally offer good resistance to a wide range of chemicals. |
| Eye Protection | Tight-fitting safety goggles with side shields or a full-face shield.[2] | Protects against splashes, aerosols, and airborne particles of the compound. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N100 or P100 particulate respirator is recommended, especially when handling the powder form or when engineering controls are not available.[1] | These respirators provide a high level of filtration efficiency for airborne particulates. The choice between N, R, or P series depends on the presence of oil-based aerosols in the work environment ("N" for Not resistant to oil, "R" for Resistant, and "P" for oil Proof). For activities that may generate vapors, a combination cartridge (e.g., OV/AG/P100) may be necessary.[3] |
| Body Protection | A disposable, solid-front, back-closing chemotherapy gown with long sleeves and tight-fitting elastic or knit cuffs.[4] | Prevents skin contact with the compound. Gowns should be made of a low-permeability fabric. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[1] | Protects feet from spills and contamination. Shoe covers should be worn in designated handling areas and removed before exiting. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure during the handling of this compound.
1. Preparation and Area Designation:
-
Designate a specific area for handling this compound, such as a certified chemical fume hood or a Class II, Type B2 biological safety cabinet, especially when working with the powder form to control airborne particles.
-
Ensure the designated area is clean and free of unnecessary equipment.
-
Post warning signs indicating that a cytotoxic agent is in use.
-
Assemble all necessary materials, including the compound, solvents, consumables, and waste containers, within the designated area before starting work.
2. Donning PPE:
-
Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves (ensuring the outer glove cuff goes over the gown cuff), respiratory protection, and eye protection.
3. Weighing and Reconstitution:
-
When weighing the powdered form, do so within a chemical fume hood or a containment ventilated enclosure to minimize inhalation risk.
-
Use a dedicated set of utensils (spatulas, weigh boats) for this compound.
-
When reconstituting the compound, add the solvent slowly to the powder to avoid splashing.
-
Keep the container opening directed away from your face.
4. Administration and In-Vitro/In-Vivo Studies:
-
All procedures involving the handling of this compound solutions should be performed within a certified containment device.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of the solution.
-
Prime tubing with a non-hazardous liquid before introducing the this compound solution.
5. Doffing PPE and Decontamination:
-
Doff PPE in a manner that avoids self-contamination. The general order is: outer gloves, eye protection, gown, inner gloves, and respiratory protection.
-
Dispose of all disposable PPE in a designated hazardous waste container.
-
Thoroughly decontaminate the work area. Use a deactivating solution (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate) and then clean with a detergent and water.
-
Wash hands thoroughly with soap and water after removing all PPE.
6. Waste Disposal:
-
All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and consumables, must be disposed of as hazardous cytotoxic waste.
-
Use clearly labeled, leak-proof, and puncture-resistant containers for waste collection.
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.
Mandatory Visualization: Chemical Spill Response Workflow
In the event of a spill, a rapid and organized response is crucial to contain the contamination and protect personnel. The following diagram outlines the logical workflow for managing a this compound spill.
Caption: Workflow for a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
